molecular formula C11H14O B1348794 5-Phenylpentanal CAS No. 36884-28-3

5-Phenylpentanal

Cat. No.: B1348794
CAS No.: 36884-28-3
M. Wt: 162.23 g/mol
InChI Key: FINOPSACFXSAKB-UHFFFAOYSA-N
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Description

5-Phenylpentanal is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOPSACFXSAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340137
Record name Benzenepentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36884-28-3
Record name Benzenepentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Phenylpentanal (CAS 36884-28-3): Properties, Synthesis, Reactivity, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Phenylpentanal, also known as Benzenepentanal or 5-Phenylvaleraldehyde, is a bifunctional organic compound featuring a terminal aldehyde group and a phenyl ring separated by a flexible four-carbon aliphatic chain. This unique structural arrangement makes it a valuable and versatile intermediate in the field of organic synthesis. While not an end-product in itself, its aldehyde moiety serves as a reactive handle for a multitude of chemical transformations, and the phenylpentyl backbone provides a lipophilic scaffold that is of interest in the design of more complex molecular architectures.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical behavior, offers detailed and validated experimental protocols for its synthesis and key reactions, and explores its utility as a foundational building block in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. The data presented herein are compiled from authoritative chemical databases and spectroscopic libraries, providing a reliable reference for identification and characterization.

Chemical Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. These properties, such as the XLogP3 value, are crucial for predicting the compound's behavior in different solvent systems and its potential pharmacokinetic profile in early-stage drug discovery.

Identifier/PropertyValueSource
IUPAC Name This compound[1]
Synonyms Benzenepentanal, 5-Phenylvaleraldehyde[1][2]
CAS Number 36884-28-3[1][2]
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
Monoisotopic Mass 162.104465 Da[1][2]
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 17.1 Ų[1]
Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The characteristic signals described below are diagnostic for its key functional groups.

Spectroscopic MethodCharacteristic Signal & Interpretation
¹H NMR A sharp singlet or doublet appearing far downfield, typically around δ 9.8 ppm , is highly characteristic of the aldehydic proton (-CHO).[2] The aromatic protons of the phenyl ring will appear in the δ 7.1-7.3 ppm region, while the aliphatic protons will appear as multiplets in the upfield region (δ 1.6-2.8 ppm).
¹³C NMR The carbonyl carbon of the aldehyde is the most deshielded carbon, with a characteristic chemical shift around δ 200-202 ppm .[2] The carbons of the phenyl ring typically appear between δ 126-142 ppm, and the aliphatic carbons are found in the δ 20-45 ppm range.
IR Spectroscopy A strong, sharp absorption band around 1720-1730 cm⁻¹ is the most prominent feature, corresponding to the C=O stretching vibration of the aliphatic aldehyde.[2] Additional bands for aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry (GC-MS) The molecular ion peak (M+) is expected at m/z = 162. A prominent fragment at m/z = 91 is highly characteristic, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[1]

Synthesis of this compound

The most direct and reliable synthetic route to this compound is the oxidation of its corresponding primary alcohol, 5-phenylpentan-1-ol. This precursor is commercially available or can be readily synthesized. The choice of oxidant is critical; a mild reagent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a well-established and effective choice for this transformation.

Detailed Experimental Protocol: PCC Oxidation of 5-Phenylpentan-1-ol

This protocol describes a self-validating system for the synthesis of this compound. The use of an inert adsorbent like silica gel in the reaction mixture simplifies the workup by adsorbing the chromium byproducts, allowing for direct purification.

Materials:

  • 5-Phenylpentan-1-ol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Silica Gel (of equal weight to PCC)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add PCC (1.5 eq) and an equal mass of powdered silica gel. Add anhydrous DCM to create a stirrable slurry.

  • Addition of Alcohol: Dissolve 5-phenylpentan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC slurry at room temperature. The causality for the dropwise addition is to control the exothermic nature of the oxidation and prevent potential side reactions.

  • Reaction Monitoring: The reaction mixture will turn dark brown/black. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot.

  • Workup: Once the reaction is complete, add anhydrous diethyl ether to the flask and stir for 15 minutes. The purpose of adding ether is to precipitate the remaining chromium salts and ensure the product is fully in solution.

  • Purification: Filter the entire mixture through a short plug of silica gel, washing thoroughly with diethyl ether. This filtration removes the chromium tar and silica gel adsorbent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is this compound.

  • Final Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_process Reaction & Workup cluster_output Product A 5-Phenylpentan-1-ol D 1. Combine Reagents in Flask (Room Temp, N2 atm) A->D B PCC on Silica B->D C Anhydrous DCM C->D E 2. Stir for 2-4h (Monitor by TLC) D->E F 3. Dilute with Diethyl Ether E->F G 4. Filter through Silica Plug F->G H 5. Concentrate Filtrate G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The aldehyde functional group is the epicenter of this compound's reactivity, making it highly susceptible to nucleophilic attack and a key precursor for a diverse range of molecular architectures.[2]

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[3] For this compound, this reaction provides a strategic route to introduce a double bond at the terminus of the aliphatic chain. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde via a betaine or oxaphosphetane intermediate.[3][4]

Detailed Experimental Protocol: Synthesis of 6-Phenyl-1-hexene

This protocol details the reaction of this compound with methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Pentane

Procedure:

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add n-BuLi solution dropwise to the suspension. The causality for this step is the deprotonation of the phosphonium salt by the strong base to form the reactive ylide, indicated by a color change to deep orange/red.[4] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of this compound in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3x). The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography to yield pure 6-phenyl-1-hexene.

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination ylide_formation PPh3-CH3⁺ Br⁻ + n-BuLi → PPh3=CH2 aldehyde This compound (C₁₁H₁₄O) oxaphosphetane [2+2] Cycloaddition → Oxaphosphetane Intermediate aldehyde->oxaphosphetane + PPh3=CH2 products 6-Phenyl-1-hexene + Triphenylphosphine oxide oxaphosphetane->products G cluster_reactions Library Synthesis cluster_screening Screening Cascade start This compound (Scaffold) reductive_amination Reductive Amination (with various amines R-NH2) start->reductive_amination wittig Wittig Reaction (with various ylides) start->wittig grignard Grignard Addition (with various R-MgX) start->grignard library Diverse Chemical Library (>1000 compounds) reductive_amination->library wittig->library grignard->library hts High-Throughput Screen (Biochemical Assay) library->hts hit_validation Hit Validation (Cell-based Assays) hts->hit_validation lead_opt Lead Optimization (SAR Studies) hit_validation->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Use of this compound in a drug discovery workflow.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from structurally related aldehydes necessitates careful handling. [5]Phenylacetaldehyde, for instance, is a known irritant. Therefore, it is prudent to treat this compound with appropriate caution.

  • Handling: Always work in a well-ventilated chemical fume hood. [6]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. [6][7]Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Aldehydes can be susceptible to air oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 36884-28-3) is a synthetically versatile and valuable chemical intermediate. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity centered on the aldehyde functional group make it an essential tool for chemists. For researchers in organic synthesis, it offers a reliable platform for constructing complex carbon skeletons. For professionals in drug development, it represents a strategic scaffold for building and diversifying compound libraries, enabling the systematic exploration of chemical space in the quest for novel therapeutics.

References

  • PubChem. (n.d.). Phenylmethylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenepentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Bousquet, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Center for Biotechnology Information. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 5-Phenylpentanoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Torii, S., et al. (1981). Anodic oxidation. Part XII. Synthesis of 5-methoxy-5-phenylpentan-4-olide. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Spectroscopy. (2017). NMR EXAMPLES TO LEARN, (E)-5-Phenylpent-2-enal with real (lit) and predict data. Retrieved from [Link]

  • Unknown. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]

  • Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Phenylvaleric Acid in Modern Organic Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. Retrieved from [Link]

  • Rieke Metals. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Phenylpentanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5-phenylpentanal. As a molecule incorporating both a terminal aldehyde and a phenyl group separated by a flexible alkyl chain, its fragmentation behavior is governed by a fascinating interplay of well-established reaction mechanisms. This document will elucidate the core fragmentation pathways, including alpha-cleavage, McLafferty rearrangement, and benzylic cleavage leading to the formation of the tropylium ion. By understanding these fundamental principles, researchers can confidently identify this compound and related structures in complex matrices, a critical capability in fields ranging from synthetic chemistry to metabolomics and drug development. This guide combines theoretical explanations with practical, field-proven insights and a detailed experimental protocol for acquiring high-quality mass spectra.

Introduction: The Structural Rationale for Fragmentation Analysis

This compound (C₁₁H₁₄O, Molecular Weight: 162.23 g/mol ) presents a unique case study in mass spectrometry due to its hybrid structure. The presence of a carbonyl group dictates fragmentation patterns characteristic of aldehydes, while the phenyl group and the intervening alkyl chain introduce pathways typical of aromatic and long-chain aliphatic compounds. Electron ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the molecule, leading to extensive and informative fragmentation. A thorough understanding of these fragmentation patterns is paramount for unambiguous structural elucidation.

The molecular ion ([M]⁺˙) of this compound, with a mass-to-charge ratio (m/z) of 162, is expected to be observable, particularly in the context of aromatic aldehydes which tend to exhibit more stable molecular ions compared to their purely aliphatic counterparts[1]. The subsequent fragmentation cascade, however, provides the richest structural information.

Primary Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion is primarily driven by the localization of the radical cation on either the carbonyl oxygen or the aromatic ring. This leads to several competing and sequential fragmentation reactions.

Fragmentation Initiated at the Carbonyl Group

The lone pair of electrons on the carbonyl oxygen provides a favorable site for ionization. The resulting radical cation can then undergo characteristic aldehyde fragmentations.

Alpha-cleavage involves the homolytic cleavage of a bond adjacent to the carbonyl group. For this compound, two potential alpha-cleavage events exist:

  • Loss of a hydrogen radical (H•): This results in the formation of a stable acylium ion at m/z 161 ([M-1]⁺). This is a common fragmentation for aldehydes and its presence is a strong indicator of this functional group[2][3].

  • Loss of the butylphenyl radical (•C₄H₈-C₆H₅): This would lead to the formation of the formyl cation ([CHO]⁺) at m/z 29 . While possible, this fragmentation is generally less significant for larger aldehydes as the stability of the resulting carbocation on the longer chain is more favorable[2].

M This compound M+• m/z 162 M1 [M-H]+ m/z 161 M->M1 - H• M29 [CHO]+ m/z 29 M->M29 - •(CH2)4-Ph caption Alpha-Cleavage Pathways

Caption: Alpha-cleavage of the this compound molecular ion.

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds possessing a gamma-hydrogen relative to the carbonyl group[4][5][6]. This compound readily meets this structural requirement. This rearrangement proceeds through a six-membered cyclic transition state, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

This process results in the formation of a neutral alkene (phenylpropene, C₉H₁₀) and a charged enol radical cation at m/z 44 ([C₂H₄O]⁺˙). The peak at m/z 44 is a strong diagnostic indicator for straight-chain aldehydes with at least four carbons[2].

M This compound M+• m/z 162 m44 Enol Radical Cation [C2H4O]+• m/z 44 M->m44 McLafferty Rearrangement neutral Phenylpropene (neutral) M->neutral caption McLafferty Rearrangement

Caption: McLafferty rearrangement in this compound.

Fragmentation Influenced by the Phenyl Group

The presence of the aromatic ring introduces fragmentation pathways centered around the formation of highly stable benzylic and tropylium ions.

Cleavage of the C-C bond beta to the phenyl group (benzylic cleavage) is a highly favored fragmentation pathway for compounds containing a benzyl unit[7]. In this compound, this would involve the cleavage of the bond between the fourth and fifth carbon atoms of the pentanal chain. This initially forms a benzyl radical and a charged aldehyde-containing fragment.

However, a more prominent fragmentation pathway involves the formation of the benzyl cation ([C₇H₇]⁺) through cleavage of the bond between the first and second carbon of the alkyl chain attached to the ring. This benzyl cation readily rearranges to the highly stable, aromatic tropylium ion at m/z 91 [8][9][10][11]. The tropylium ion is a seven-membered aromatic ring and its corresponding peak at m/z 91 is often the base peak in the mass spectra of compounds containing a benzyl moiety. A subsequent loss of acetylene (C₂H₂) from the tropylium ion can lead to a smaller peak at m/z 65 ([C₅H₅]⁺).

M This compound M+• m/z 162 m91 Tropylium Ion [C7H7]+ m/z 91 M->m91 Benzylic Cleavage & Rearrangement m65 [C5H5]+ m/z 65 m91->m65 - C2H2 caption Benzylic Cleavage and Tropylium Ion Formation

Caption: Formation of the tropylium ion from this compound.

Summary of Expected Key Fragment Ions

The following table summarizes the most probable and structurally significant fragment ions in the electron ionization mass spectrum of this compound.

m/z Proposed Ion Structure Formation Pathway Significance
162[C₁₁H₁₄O]⁺˙Molecular IonConfirms molecular weight.
161[C₁₁H₁₃O]⁺Alpha-cleavage (loss of H•)Diagnostic for aldehydes.
91[C₇H₇]⁺Benzylic cleavage & rearrangementHighly stable tropylium ion; often the base peak.
65[C₅H₅]⁺Loss of acetylene from tropylium ionFurther fragmentation of the aromatic core.
44[C₂H₄O]⁺˙McLafferty RearrangementConfirms a straight alkyl chain of at least 3 carbons attached to the carbonyl.
29[CHO]⁺Alpha-cleavageGenerally a minor peak for larger aldehydes.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum of this compound

This section provides a detailed, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Dilution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Derivatization (Optional): For trace-level analysis or in complex matrices, derivatization of the aldehyde functionality with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity and chromatographic performance[12][13].

Gas Chromatography (GC) Parameters
  • Injector: Split/splitless injector, operated in splitless mode for 1 minute for optimal sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (typically 3-4 minutes, depending on the solvent and GC method).

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry p1 Prepare Stock Solution (1 mg/mL) p2 Dilute to Working Concentration (1-10 µg/mL) p1->p2 gc1 Inject Sample p2->gc1 gc2 Separation on Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 caption GC-MS Workflow for this compound Analysis

Sources

5-Phenylpentanal: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Phenylpentanal, a phenylpropanoid derivative, is a molecule of interest in the fields of flavor chemistry, natural products, and drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, covering its historical synthesis, natural occurrence, and the analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and theoretical background to facilitate further investigation and application of this compound.

Introduction: The Chemical Identity of this compound

This compound, also known as 5-phenylvaleraldehyde, belongs to the class of aromatic aldehydes. Its structure consists of a pentanal chain with a phenyl group attached to the terminal carbon. This structure imparts both aromatic and aliphatic characteristics, influencing its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₁H₁₄OPubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
CAS Number 36884-28-3PubChem[1]
Appearance Colorless liquid (Predicted)
Boiling Point 110-116 °C at 0.2 TorrChemicalBook[2]
Density 1.050 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]

Discovery and Synthesis: A Historical Perspective

A plausible and historically relevant synthetic approach involves the oxidation of the corresponding alcohol, 5-phenyl-1-pentanol. This method aligns with common organic synthesis strategies for aldehyde preparation. Another viable synthetic route is the hydroformylation of 4-phenyl-1-butene, a powerful industrial method for aldehyde synthesis from alkenes[3].

Proposed Synthetic Protocol: Oxidation of 5-Phenyl-1-pentanol

This protocol describes a laboratory-scale synthesis of this compound via the oxidation of 5-phenyl-1-pentanol using pyridinium chlorochromate (PCC), a common and selective oxidizing agent for converting primary alcohols to aldehydes.

Workflow Diagram: Synthesis of this compound

cluster_synthesis Synthesis of this compound Start 5-Phenyl-1-pentanol + Pyridinium Chlorochromate (PCC) in Dichloromethane (DCM) Reaction Stirring at room temperature under inert atmosphere Start->Reaction Oxidation Workup Filtration through silica gel to remove chromium salts Reaction->Workup Quenching Purification Solvent evaporation and column chromatography Workup->Purification Isolation End This compound Purification->End

Caption: Synthetic workflow for this compound via PCC oxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-phenyl-1-pentanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature below 25°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Natural Occurrence of this compound

The presence of this compound in nature is not as extensively documented as other phenylpropanoids. However, its structural relationship to other known natural products suggests its likely occurrence in various plant species and potentially in thermally processed foods.

In Plants and Essential Oils

The genus Pimpinella (family Apiaceae) is a rich source of phenylpropanoids, with many species being used in traditional medicine and for their aromatic properties[4][5]. While specific identification of this compound in Pimpinella essential oils is not yet definitively reported in readily available literature, the presence of other phenylpropanoids makes this genus a primary candidate for its natural sourcing[6][7].

In Foods

Aromatic aldehydes can be formed during the thermal processing of foods, such as the roasting of nuts, through the Maillard reaction and degradation of amino acids and lipids[8]. Phenylalanine, a common amino acid, is a known precursor to various aroma compounds, including benzaldehyde and phenylacetaldehyde, in roasted nuts[4][9]. It is plausible that this compound could be formed through similar pathways involving the degradation of phenylalanine and subsequent reactions.

Biosynthesis of this compound: The Phenylpropanoid Pathway and Beyond

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites from the amino acid phenylalanine[10].

The Core Phenylpropanoid Pathway

The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by a series of hydroxylation, methylation, and ligation reactions to produce a variety of phenylpropanoid precursors.

Diagram: Phenylpropanoid Biosynthesis

cluster_biosynthesis Core Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Other_Phenylpropanoids Other Phenylpropanoids (Lignans, Flavonoids, etc.) p_Coumaroyl_CoA->Other_Phenylpropanoids Phenylalkanals Phenylalkanals (including this compound) p_Coumaroyl_CoA->Phenylalkanals Chain Elongation & Reduction

Caption: Simplified overview of the phenylpropanoid biosynthetic pathway.

Hypothetical Chain Elongation to this compound

The formation of the five-carbon side chain of this compound from the C3 unit of cinnamic acid derivatives likely involves a chain elongation process. In plant secondary metabolism, chain elongation of acyl-CoAs is a known mechanism, often involving enzymes analogous to those in fatty acid biosynthesis[11]. It is hypothesized that a series of condensation, reduction, and dehydration reactions, catalyzed by specific elongase and reductase enzymes, could extend the C3 side chain of a phenylpropanoid intermediate to the C5 chain of this compound.

Analytical Methodologies for this compound

The detection and quantification of this compound in complex matrices such as plant extracts and food products require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.

Extraction and Sample Preparation

The choice of extraction method depends on the sample matrix.

  • Solvent Extraction for Plant Materials: For the extraction of this compound from plant tissues, solvent extraction with a moderately polar solvent like dichloromethane or ethyl acetate is suitable[12][13]. Subsequent cleanup using solid-phase extraction (SPE) can remove interfering compounds[14].

  • Headspace Solid-Phase Microextraction (HS-SPME) for Food and Volatiles: For analyzing volatile and semi-volatile compounds in food matrices like nuts, HS-SPME is a highly effective and solvent-free technique[1].

Workflow: HS-SPME-GC-MS Analysis

cluster_analysis HS-SPME-GC-MS Workflow Sample Sample (e.g., ground nuts) in sealed vial HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Injection & Separation Data_Analysis Data Analysis (Peak identification & quantification) GC_MS->Data_Analysis Detection

Caption: General workflow for the analysis of volatile compounds using HS-SPME-GC-MS.

GC-MS Protocol for this compound Analysis

The following is a general GC-MS protocol that can be optimized for the analysis of this compound.

Table 2: Suggested GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of semi-volatile compounds, including aromatic aldehydes[3].
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic resolution.
Oven Program Initial temp: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minAllows for the separation of a range of volatile and semi-volatile compounds.
Injector Temp 250°CEnsures efficient volatilization of the analyte.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole.
Scan Range m/z 40-300Covers the expected mass fragments of this compound.

Data Analysis: Identification of this compound can be achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) and by matching the retention time with that of a pure standard. Quantification is typically performed using an internal standard method.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of natural product chemistry and synthetic organic chemistry. While its synthesis is achievable through established organic reactions and its biosynthesis is likely rooted in the well-understood phenylpropanoid pathway, specific details regarding its initial discovery, definitive natural sources, and the precise enzymatic machinery for its formation in plants remain areas for further exploration. The analytical methods outlined in this guide provide a robust framework for researchers to investigate the presence and quantity of this compound in various matrices, paving the way for a deeper understanding of its distribution, biological role, and potential applications. Future research should focus on screening a wider range of plant species, particularly within the Pimpinella genus, for the presence of this compound, and on elucidating the specific enzymes involved in the chain elongation of phenylpropanoid precursors.

References

  • Xiao, L., Lee, J., Zhang, G., & Ebeler, S. E. (2014). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). Food Chemistry, 151, 31-39.
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  • Ciemniewska-Żytkiewicz, H., Verardo, V., Pasini, F., Ferioli, F., Bryś, J., & Caboni, M. F. (2015). The effect of roasting on the health-promoting components of nuts determined on the basis of fatty acids, polyphenol compounds, and antioxidant capacity. Journal of Food Science, 80(8), C1675-C1682.
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.
  • Wu, S., & Chappell, J. (2008). Metabolic engineering of plant secondary metabolism: a case study of terpenoid and phenylpropanoid biosynthesis. Plant Biotechnology Journal, 6(3), 239-257.
  • Al-Burtamani, S. K. S., Fatope, M. O., Marwah, R. G., Onifade, A. K., & Al-Saidi, S. H. (2005). Chemical composition, antibacterial and antifungal activities of the essential oil of Pimpinella anisum L. from Oman. Journal of Essential Oil Research, 17(6), 653-655.
  • Tabanca, N., Bernier, U. R., Tsikolia, M., Becnel, J. J., Sampson, B., Werle, C., ... & Demirci, B. (2013). Pimpinella cypria essential oil: chemical composition and insecticidal, toxicant, and repellent activity. Journal of agricultural and food chemistry, 61(22), 5275-5282.
  • Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1801-1808.
  • Beller, M., Cornils, B., Frohning, C. D., & Kohlpaintner, C. W. (1995). Progress in hydroformylation and carbonylation.
  • Venkatachalam, M., & Sathe, S. K. (2006). Chemical composition of selected edible nut seeds. Journal of agricultural and food chemistry, 54(13), 4705-4714.
  • Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.
  • The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). Retrieved from [Link]

  • Orav, A., Stulova, I., Kailas, T., & Müürisepp, M. (2008). Effect of storage on the essential oil composition of Pimpinella anisum L. fruits. Journal of Essential Oil Research, 20(4), 333-337.
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  • PubChem. (n.d.). Phenylacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • Nickavar, B., & Abolhasani, F. A. (2009). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea.
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  • YouTube. (2017, April 20). Chorismate, Phenylalanine, Tyrosine Biosynthesis [Video]. Catalyst University. [Link]

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Unveiling the Bio-Potential of 5-Phenylpentanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Phenylpentanal, a phenylalkyl aldehyde, is a molecule of interest at the intersection of fragrance chemistry and pharmacology. While primarily utilized for its aromatic properties, its structural motifs—a reactive aldehyde group and a lipophilic phenylalkyl chain—suggest a potential for significant biological activity. This technical guide provides a comprehensive exploration of the theoretical and empirically testable biological activities of this compound. We will delve into its physicochemical characteristics, postulate its potential as a modulator of inflammatory, microbial, and oxidative pathways, and provide detailed, field-proven methodologies for its systematic investigation. This document is intended to serve as a foundational resource for researchers in drug discovery, toxicology, and the broader biomedical sciences, aiming to unlock the therapeutic and physiological relevance of this intriguing small molecule.

Molecular Profile and Physicochemical Characteristics of this compound

This compound, also known as benzenepentanal, is an organic compound with the chemical formula C₁₁H₁₄O. Its structure is characterized by a five-carbon aliphatic chain with a terminal aldehyde group, and a phenyl group attached to the distal carbon.

PropertyValueSource
Molecular Weight 162.23 g/mol PubChem
Molecular Formula C₁₁H₁₄OPubChem
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 17.1 ŲPubChem
CAS Number 36884-28-3PubChem
Synonyms Benzenepentanal, 5-PhenylpentylaldehydePubChem

Caption: Table 1. Key physicochemical properties of this compound.

The lipophilicity, indicated by an XLogP3 of 2.6, suggests that this compound is likely to cross cellular membranes, a prerequisite for intracellular biological activity. The presence of a single hydrogen bond acceptor and no donors influences its solubility and interaction with biological macromolecules.

Postulated Biological Activities and Mechanistic Hypotheses

While direct studies on the biological activities of this compound are limited, its chemical structure allows for the formulation of several testable hypotheses based on the known activities of similar compounds.

Antimicrobial and Antifungal Activity

Aldehydes are known to possess antimicrobial properties, often attributed to their ability to interact with and disrupt microbial cell membranes and proteins.[1] The lipophilic nature of the phenylalkyl chain of this compound could facilitate its partitioning into the lipid-rich membranes of bacteria and fungi, while the electrophilic aldehyde group could react with nucleophilic residues (e.g., sulfhydryl groups of cysteine, amino groups of lysine) in microbial proteins and enzymes, leading to their inactivation and subsequent cell death.[2]

Anti-inflammatory Potential

Certain aldehydes have demonstrated immunomodulatory effects.[1] They can activate immune cells like macrophages and neutrophils, leading to the release of pro-inflammatory cytokines.[3] A potential mechanism for this compound's anti-inflammatory activity could involve the modulation of key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[3] The electrophilic nature of the aldehyde could potentially interact with critical cysteine residues in proteins of the NF-κB signaling cascade, thereby inhibiting its activation.

Antioxidant Properties

While aldehydes themselves are not typically potent direct antioxidants, they can influence the cellular redox state. Phenylpropanoids, a class of compounds with structural similarities to this compound, are known for their antioxidant and free radical scavenging properties.[4] The phenyl ring of this compound could potentially participate in radical scavenging reactions, although this is likely to be a minor activity. A more plausible indirect antioxidant mechanism could involve the induction of cellular antioxidant defense systems.

Cytotoxic Effects

Cytotoxicity is a critical property to evaluate for any small molecule with therapeutic potential.[5] The toxicity of aldehydes is often linked to their electrophilicity and their ability to form covalent adducts with macromolecules like DNA and proteins, leading to cellular stress and apoptosis.[2][6][7] The reactivity of the aldehyde group in this compound suggests a potential for cytotoxicity, particularly at higher concentrations.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a tiered screening approach is recommended. This section provides detailed, step-by-step methodologies for key in vitro assays.

Assessment of Cytotoxicity

A primary evaluation of cytotoxicity is essential to determine the concentration range for subsequent bioactivity assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HEK293, HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

This is a qualitative method to assess antimicrobial activity.[8][9]

Protocol:

  • Plate Preparation: Inoculate a Mueller-Hinton agar plate with the test microorganism to create a lawn of growth.[9]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to suppress the production of inflammatory mediators like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by this compound.

Assessment of Antioxidant Capacity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Potential Metabolic Pathways and Toxicological Considerations

Understanding the metabolic fate of this compound is crucial for predicting its in vivo activity and potential toxicity.

Xenobiotic Metabolism

As a xenobiotic, this compound is likely to undergo Phase I and Phase II metabolism, primarily in the liver.[1][4][12][13]

  • Phase I Metabolism: The aldehyde group is susceptible to oxidation to a carboxylic acid (5-phenylpentanoic acid) by aldehyde dehydrogenases (ALDHs).[7] The phenyl ring can be hydroxylated by cytochrome P450 enzymes.[4]

  • Phase II Metabolism: The resulting hydroxylated metabolites or the carboxylic acid can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[13]

Xenobiotic_Metabolism This compound This compound 5-Phenylpentanoic Acid 5-Phenylpentanoic Acid This compound->5-Phenylpentanoic Acid Phase I: Oxidation (ALDH) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Phase I: Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites 5-Phenylpentanoic Acid->Conjugated Metabolites Phase II: Conjugation Hydroxylated Metabolites->Conjugated Metabolites Phase II: Conjugation Excretion Excretion Conjugated Metabolites->Excretion

Caption: Potential metabolic pathways of this compound.

Toxicological Profile

The primary toxicological concern for this compound is related to its aldehyde functionality. Aldehydes can form adducts with DNA and proteins, potentially leading to genotoxicity and cellular dysfunction.[7] The commercial use of this compound as a fragrance ingredient suggests that it has undergone some level of safety assessment, likely indicating low toxicity at typical exposure levels. However, for therapeutic applications, a thorough toxicological evaluation, including acute and chronic toxicity studies, would be necessary.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound can be systematically optimized through medicinal chemistry efforts.

SAR_Workflow cluster_0 Initial Screening cluster_1 SAR Exploration cluster_2 Lead Optimization This compound This compound In_vitro_Assays In vitro Bioassays (Antimicrobial, Anti-inflammatory, etc.) This compound->In_vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_vitro_Assays->SAR_Analysis Analog_Synthesis Synthesis of Analogs (Modification of phenyl ring and alkyl chain) SAR_Analysis->Analog_Synthesis QSAR_Modeling QSAR Modeling (Predictive Toxicology) SAR_Analysis->QSAR_Modeling Analog_Synthesis->In_vitro_Assays Lead_Compound Lead Compound (Improved Activity & Safety Profile) Analog_Synthesis->Lead_Compound QSAR_Modeling->Lead_Compound In_vivo_Studies In vivo Efficacy and Toxicity Studies Lead_Compound->In_vivo_Studies

Caption: A proposed workflow for the investigation and optimization of this compound's biological activity.

Future research should focus on:

  • Systematic Screening: Performing the outlined in vitro assays to establish a baseline of biological activity.

  • Analog Synthesis: Synthesizing and testing analogs of this compound to explore the structure-activity relationship (SAR). Modifications could include substitutions on the phenyl ring and variations in the length of the alkyl chain.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo Studies: Progressing promising candidates to in vivo models of disease to evaluate efficacy and safety.

Conclusion

This compound represents a compelling starting point for further investigation into its potential biological activities. Its simple structure, combined with the known reactivity of the aldehyde group and the modulatory potential of the phenylalkyl moiety, warrants a thorough exploration by the scientific community. The experimental frameworks and mechanistic hypotheses presented in this guide provide a robust roadmap for researchers to unlock the therapeutic potential of this and related molecules.

References

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Methodological & Application

Application Notes and Protocols: 5-Phenylpentanal as a Fragrance Ingredient in Perfumery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Perfumers

Introduction: The Olfactive Contribution of Aryl Alkyl Aldehydes

Within the perfumer's palette, aryl alkyl aldehydes represent a structurally diverse class of molecules critical for imparting unique floral, green, and aldehydic characteristics to fragrance compositions.[1] These molecules, which feature an aldehyde functional group attached to an alkyl chain with a terminal aryl substituent, are valued for their complexity and ability to modify and enhance fragrance accords. 5-Phenylpentanal (CAS: 36884-28-3), the subject of this guide, is a member of this family. While less ubiquitous than some of its methylated counterparts like 3-methyl-5-phenylpentanal (Mefranal), its linear five-carbon chain offers a distinct olfactive profile that is both foundational and versatile.

The aldehyde group's inherent reactivity makes it a crucial anchor for the molecule's scent profile, while the phenyl group and the length of the alkyl chain dictate its substantivity and specific odor character. Understanding the interplay between these structural features is paramount for its effective application. This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists, providing detailed protocols for quality assessment, olfactory evaluation, and stability testing to facilitate the successful incorporation of this compound into novel and existing fragrance systems. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Physicochemical Properties

The physical and chemical properties of a fragrance ingredient are critical determinants of its performance, stability, and handling requirements. The data presented in Table 1 are based on experimental values for structurally related compounds and computed predictions, providing a reliable baseline for laboratory and manufacturing use.

Table 1: Typical Physicochemical Properties of this compound

PropertyValueSource / Rationale
Chemical Name This compoundIUPAC
Synonyms Benzenepentanal-
CAS Number 36884-28-3-
Molecular Formula C₁₁H₁₄O-
Molecular Weight 162.23 g/mol -
Appearance Colorless to Pale Yellow LiquidAnalogy to 5-Phenyl-1-pentanol[2]
Boiling Point ~155 °C @ 20 mmHgBased on 5-Phenyl-1-pentanol[2]
Density / Sp. Gravity ~0.960 - 0.977 g/cm³ @ 25°CBased on 5-Phenyl-1-pentanol[2] & 3-Methyl-5-phenylpentanal[3]
Refractive Index ~1.505 - 1.521 @ 20°CBased on 5-Phenyl-1-pentanol[2] & 3-Methyl-5-phenylpentanal[3]
Flash Point >100 °C (>212 °F)Analogy to 3-Methyl-5-phenylpentanal[3]
Solubility Soluble in ethanol and fragrance oils; insoluble in water.Based on 5-Phenyl-1-pentanol[2]

Olfactory Profile and Performance

3.1 Predicted Olfactory Profile

Direct, published sensory data for this compound is limited. However, a robust olfactory profile can be predicted through structure-activity relationship (SAR) analysis of closely related, commercially significant molecules.

  • Primary Notes: A dominant floral character is expected, likely in the realm of hyacinth, narcissus, and muguet (lily-of-the-valley). The linear alkyl chain, longer than that of phenylacetaldehyde, suggests a less sharp and more rounded floralcy.

  • Secondary Notes: A distinct green, sappy note is anticipated, contributing freshness and a naturalistic quality. This is a common feature in related molecules like 4-methyl-4-phenyl-1-pentanal, which is described as having green, leafy, and woody characteristics.[4][5]

  • Sub-notes: A subtle, waxy, and clean aldehydic lift is characteristic of the aldehyde functional group. This facet adds diffusion and sparkle to the top and heart of a fragrance. The phenyl ring contributes a warm, slightly balsamic undertone that enhances tenacity. The overall profile can be summarized as a fresh, floral-green aldehyde with a hyacinth and muguet character, supported by a soft, warm, woody-balsamic background.

3.2 Performance in Composition

This compound functions primarily as a heart note , bridging the volatile top notes with the substantive base. Its role is to provide a natural, diffusive floral character.

  • Diffusivity: Moderate to high. The aldehydic nature provides lift.

  • Substantivity: Moderate. It will persist on a smelling strip for several hours, longer than typical top notes but shorter than heavy base notes.

  • Power: High impact. A small amount can significantly influence a composition.

Applications in Perfumery

The predicted olfactory profile of this compound makes it a versatile ingredient for imparting a fresh, powerful, and natural floralcy. It harmonizes well with a variety of accords.

4.1 Formulation Synergies

  • Floral Accords: It is exceptionally well-suited for recreating white floral scents like lily-of-the-valley and jasmine, and green florals like hyacinth and narcissus. It blends seamlessly with ingredients such as hydroxycitronellal, lilial, and indolene to create realistic muguet accords. In rose compositions, it can provide a dewy, green freshness, complementing the effects of 2-methyl-5-phenylpentanal.[5][6]

  • Green & Chypre Formulations: Its green, sappy character enhances the effect of classic green notes like galbanum, cis-3-hexenol, and violet leaf absolute. In modern chypre structures, it can provide a floral lift to the heart.

  • Aldehydic & Powdery Fragrances: When used in conjunction with classic aliphatic aldehydes (C-10, C-12 MNA), it can create a more complex, floral-aldehydic opening with less of the harshness associated with straight-chain aldehydes alone.

4.2 Recommended Usage Levels

The following usage levels are recommended starting points for formulation development and may be adjusted based on the desired effect and product base. These are informed by typical industry practice for high-impact materials and data on related compounds.[3]

Table 2: Recommended Usage Levels of this compound

ApplicationConcentration in Fragrance Concentrate (%)Typical Finished Product Concentration (%)
Fine Fragrance (Eau de Parfum)0.1 - 2.0%0.01 - 0.4%
Body Lotion / Cream0.5 - 3.0%0.005 - 0.15%
Soaps (Bar and Liquid)1.0 - 4.0%0.01 - 0.2%
Shampoos / Hair Care0.5 - 2.5%0.005 - 0.1%
Detergents & Fabric Softeners0.2 - 1.5%0.002 - 0.05%

Experimental Protocols

Scientific integrity demands rigorous and reproducible testing. The following protocols are designed as self-validating systems for the assessment of this compound.

5.1 Protocol 1: Quality Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the industry-standard technique for fragrance analysis.[5] It separates volatile compounds and provides mass spectra for definitive identification. This protocol verifies the identity and purity of this compound and quantifies any significant impurities, such as the corresponding alcohol (5-phenyl-1-pentanol) or carboxylic acid (5-phenylpentanoic acid), the latter of which can arise from oxidation and negatively impact the odor profile.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Prepare 1% solution of this compound in high-purity Ethanol inject Inject 1 µL into GC-MS System prep->inject gc_sep GC Separation (e.g., DB-5 column) inject->gc_sep ms_detect MS Detection (EI, 70 eV) gc_sep->ms_detect integrate Integrate Peaks (Area % Normalization) ms_detect->integrate identify Identify Peaks via NIST Library & Standards integrate->identify report Generate Report: Purity (%) and Impurity Profile (%) identify->report

Caption: Workflow for GC-MS Quality Control of this compound.

Methodology:

  • Sample Preparation: Prepare a 1% (w/v) solution of the this compound sample in high-purity ethanol.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/Splitless, 250°C, 1 µL injection volume, split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Identify the main peak as this compound by comparing its mass spectrum with a reference library (e.g., NIST).

    • Identify and quantify impurities using area percentage normalization. Pay close attention to peaks corresponding to 5-phenyl-1-pentanol (potential starting material) and 5-phenylpentanoic acid (oxidation product).

  • Acceptance Criteria: A typical perfumery-grade material should have a purity of ≥98.0%. The level of specific impurities, particularly those affecting odor, should be defined and monitored.

5.2 Protocol 2: Stability Testing in a Consumer Product Base (Fine Fragrance)

Causality: Aldehydes are susceptible to chemical degradation (e.g., oxidation, acetal formation) in various product bases, which can lead to discoloration and significant off-odors.[7] This protocol evaluates the stability of this compound in a representative hydroalcoholic solution to ensure its olfactory integrity and physical stability over the product's shelf life.

Methodology:

  • Sample Preparation:

    • Test Sample: Prepare a model fine fragrance by incorporating this compound at a concentration of 1.0% (w/w) into a base of 80% Ethanol (SDA 40-B), 15% deionized water, and 4% other stable fragrance co-ingredients (e.g., Iso E Super, Hedione).

    • Control Sample: Prepare the same fragrance base without this compound.

  • Storage Conditions:

    • Store aliquots of both Test and Control samples under the following conditions for 12 weeks:

      • Accelerated: 40°C oven (dark).

      • Light Exposure: UV light box at ambient temperature.

      • Ambient: Room temperature (20-25°C, dark).

  • Evaluation Schedule: Evaluate the samples at Time 0, and then at weeks 1, 2, 4, 8, and 12.

  • Evaluation Parameters:

    • Visual Assessment: Observe for any changes in color or clarity compared to the control.

    • Olfactory Assessment: Dip smelling strips into both the Test and Control samples. Evaluate immediately and after 1 hour and 4 hours of dry-down. Note any deviation from the initial Time 0 odor profile, such as the appearance of sour, fatty, or plastic-like off-notes, or a weakening of the characteristic floral-green scent.

    • Analytical Assessment (Optional but Recommended): At T=0 and T=12, analyze the aged samples via the GC-MS protocol (5.1) to quantify the degradation of this compound and the formation of byproducts.

  • Acceptance Criteria: The formulation is considered stable if there are no significant changes in color or clarity, and no discernible off-odors develop during the 12-week period under all storage conditions.

Fragrance_Pyramid cluster_heart Heart Notes Top Top Notes (Citrus, Green Aldehydic) Heart This compound (Muguet, Hyacinth, Green Floral) Other Florals (Rose, Jasmine) Base Base Notes (Musk, Woody, Balsamic)

Caption: Placement of this compound within a Fragrance Pyramid.

Safety & Regulatory Information

6.1 Safety Profile (Inferred)

No specific GHS classification for this compound was found in the public domain. However, based on data for the structurally analogous 3-methyl-5-phenylpentanal , a cautious approach is warranted.[8] This related material is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to avoid direct skin contact. All work should be conducted in a well-ventilated area.

6.2 Regulatory Status

  • IFRA (International Fragrance Association): A specific IFRA Standard for this compound is not currently published. However, all fragrance ingredients must be used in accordance with the principles of the IFRA Code of Practice.[9] Given the potential for skin sensitization based on analogous structures, formulators must conduct their own safety assessments to ensure the final concentration in a consumer product is safe and does not induce sensitization.

  • General Considerations: As an aldehyde, this compound is susceptible to oxidation, which can form peroxides. According to IFRA guidelines for other materials, it is best practice to ensure that fragrance ingredients prone to peroxide formation are stabilized with antioxidants and that the peroxide value is kept below 10 mmol/L.[10]

References

  • Belsito, D., et al. (2011). Fragrance material review on 2-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50(2), 1-15. [Link]

  • BASF. (1989). US Patent 4837201A: 4-Methyl-4-phenyl-1-pentanals, their preparation and their use as scents.
  • The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan). The Good Scents Company Information System. [Link]

  • Gulluni, N., et al. (2023). Multi-Active Cosmeceutical Formulations: Stability, Sensory Performance, and Skin Tolerability. MDPI. [Link]

  • PubChem. (n.d.). 5-Phenyl-1-pentanol. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journals. [Link]

  • Givaudan. (2007). US Patent US20070072789A1: 2-Methyl-5-phenylpentanal used as a rose odoriferous substance.
  • PubChem. (n.d.). Phenylmethylpentanal. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Methyl-5-phenylpentanal. National Center for Biotechnology Information. [Link]

  • Scribd. (n.d.). IFRA Chemicals List. Scribd. [Link]

  • IFRA. (2020). Amendment 49 STAND Citral. PerfumersWorld. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. Encyclopedia.pub. [Link]

  • PubChem. (n.d.). 4-Methyl-5-oxo-5-phenylpentanal. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (n.d.). valeraldehyde. The Good Scents Company Information System. [Link]

  • ChemSynthesis. (n.d.). 2-methyl-3-phenylpentanal. ChemSynthesis. [Link]

  • The Good Scents Company. (n.d.). isodihydrolavandulal. The Good Scents Company Information System. [Link]

  • IFRA. (1994). Amendment 28 STAND Pinacea derivatives. PerfumersWorld. [Link]

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Topic: Quantification of 5-Phenylpentanal in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of 5-phenylpentanal in complex reaction mixtures. Recognizing the importance of this analyte as a key intermediate in pharmaceutical synthesis and fragrance chemistry, we present two primary analytical methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This guide is designed for researchers, process chemists, and quality control analysts, offering not just step-by-step instructions but also the underlying scientific rationale for method selection, sample preparation, and instrument parameters. We delve into rigorous method validation according to International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are self-validating and yield trustworthy, reproducible data. Field-proven insights on troubleshooting, stability considerations, and the strategic use of derivatization are also discussed to empower the user to adapt and optimize these methods for their specific applications.

Introduction: The Analytical Imperative for this compound

This compound is a valuable bifunctional molecule featuring both an aromatic ring and a reactive aldehyde group. This structure makes it a critical building block in the synthesis of various pharmaceutical active ingredients and high-value chemical entities. Accurate monitoring of its concentration during a chemical reaction is paramount for several reasons:

  • Reaction Kinetics and Optimization: Understanding the rate of consumption or formation of this compound allows for the precise determination of reaction endpoints and the optimization of parameters such as temperature, pressure, and catalyst loading.

  • Yield Calculation: Accurate quantification is fundamental to calculating reaction yield and assessing process efficiency.

  • Impurity Profiling: this compound may persist as an unreacted starting material or be generated as an intermediate; its quantification is crucial for ensuring the purity of the final product.

However, the aldehyde functional group presents analytical challenges. Aldehydes are susceptible to oxidation, converting them into the corresponding carboxylic acid (5-phenylpentanoic acid), which can skew quantitative results if samples are not handled and stored correctly.[1][2] This guide provides methodologies designed to mitigate these challenges and deliver reliable analytical outcomes.

Strategic Method Selection: GC vs. HPLC

The choice of analytical technique is the foundation of a robust quantitative method. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful options, with the selection depending on available instrumentation, sample matrix complexity, and required sensitivity.

  • Gas Chromatography (GC): As this compound is a relatively volatile compound (Boiling Point: ~245-248 °C), GC is an excellent and often preferred method. It offers high resolution and speed. A Flame Ionization Detector (FID) provides a robust, linear response for quantifiable analysis, while a Mass Spectrometer (MS) can be used for definitive peak identification and enhanced sensitivity.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly if the reaction mixture contains non-volatile components that could contaminate a GC system. The presence of the phenyl group in this compound allows for sensitive detection by a Ultraviolet (UV) detector.[5] This method avoids the high temperatures of the GC inlet, which can be beneficial if thermally labile species are present in the matrix.

This note will detail protocols for both GC-FID, as the primary recommended method due to its simplicity and efficiency, and HPLC-UV as a robust alternative.

Protocol I: Quantification by Gas Chromatography (GC-FID)

This protocol provides a direct, reliable method for quantifying this compound without the need for derivatization.

Principle & Causality

A sample of the reaction mixture is diluted with a suitable solvent containing a known concentration of an Internal Standard (IS). The Internal Standard is crucial as it corrects for minor variations in injection volume and potential matrix effects, ensuring high precision.[6] The diluted sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The eluting compounds are detected by the FID, which generates a signal proportional to the mass of the carbon atoms entering the flame. By comparing the peak area ratio of this compound to the IS against a calibration curve, the concentration can be accurately determined.

Materials and Reagents
  • This compound analytical standard: (Purity ≥98%)

  • Internal Standard (IS): Dodecanophenone or 1,3,5-Trimethoxybenzene. (Select an IS that is not present in the reaction matrix, is fully resolved from all other peaks, and has a similar response factor and retention time to the analyte).

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).[7]

  • Glassware: Volumetric flasks (Class A), autosampler vials with PTFE-lined caps, pipettes.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Detailed Experimental Protocol

Step 1: Preparation of Stock Solutions

  • Analyte Stock (10 mg/mL): Accurately weigh ~100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock (5 mg/mL): Accurately weigh ~50 mg of Dodecanophenone (or other suitable IS) into a 10 mL volumetric flask. Dissolve and dilute to the mark with the solvent.

Step 2: Preparation of Calibration Standards [6]

  • Prepare a series of at least five calibration standards by adding fixed amounts of the IS stock and varying amounts of the analyte stock to volumetric flasks and diluting with the solvent.

  • The concentration range should bracket the expected analyte concentration in the prepared reaction samples (e.g., 0.05 mg/mL to 2.0 mg/mL).

Table 1: Example Calibration Standard Preparation

Calibration Level Volume of Analyte Stock (10 mg/mL) Volume of IS Stock (5 mg/mL) Final Volume (with Solvent) Final Analyte Conc. (mg/mL) Final IS Conc. (mg/mL)
1 50 µL 200 µL 10 mL 0.05 0.1
2 100 µL 200 µL 10 mL 0.10 0.1
3 500 µL 200 µL 10 mL 0.50 0.1
4 1.0 mL 200 µL 10 mL 1.00 0.1

| 5 | 2.0 mL | 200 µL | 10 mL | 2.00 | 0.1 |

Step 3: Sample Preparation [8]

  • Carefully withdraw a representative aliquot of the reaction mixture (e.g., 50 µL).

  • Quench the reaction if necessary by adding the aliquot to a vial containing a suitable quenching agent.

  • Accurately weigh the aliquot into a vial. This is critical for calculating weight/weight percentage.

  • Add a precise mass of the IS Stock solution.

  • Dilute with a sufficient volume of solvent to fully dissolve all components and bring the analyte concentration into the calibration range (e.g., add 5-10 mL).

  • Vortex thoroughly and, if necessary, filter through a 0.45 µm PTFE syringe filter to remove particulates.[7]

  • Transfer the final solution to an autosampler vial.

Step 4: GC-FID Instrumental Parameters

  • The following parameters provide a robust starting point and should be optimized for your specific instrument and application. A mid-polarity column is chosen for good general-purpose separation of aromatic compounds.[4]

Table 2: GC-FID Method Parameters

Parameter Value Rationale
GC System Agilent 8860 or equivalent Standard, reliable instrumentation.
Injector Split/Splitless, 250 °C Ensures complete vaporization without thermal degradation.
Split Ratio 50:1 (adjustable) Prevents column overloading while maintaining sensitivity.
Liner Deactivated, splitless liner with glass wool Promotes sample mixing and traps non-volatiles.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, low-bleed 5% Phenyl Methyl Siloxane column suitable for a wide range of analytes.
Carrier Gas Helium or Hydrogen, 1.2 mL/min (constant flow) Inert mobile phase. Hydrogen can provide faster analysis times.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) Separates solvent from analytes and ensures elution of all components.
Detector FID, 280 °C High temperature prevents condensation and ensures stable signal.
Makeup Gas Nitrogen, 25 mL/min Optimizes detector performance.

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

Data Analysis and Workflow
  • Integrate the peak areas for this compound and the internal standard in all chromatograms.

  • For the calibration standards, calculate the response factor (RF) by plotting the ratio of (Analyte Area / IS Area) on the y-axis against the ratio of (Analyte Concentration / IS Concentration) on the x-axis.

  • Perform a linear regression to obtain the calibration curve and verify the coefficient of determination (R²) is >0.995.

  • For the reaction samples, calculate the concentration of this compound using the peak area ratio and the equation from the linear regression.

Caption: GC-FID workflow for this compound quantification.

Protocol II: Quantification by HPLC-UV

This protocol serves as an excellent orthogonal method to confirm GC results or as a primary method when GC is not suitable.

Principle & Causality

This method utilizes reverse-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. This compound, being moderately nonpolar, is retained on the column and separated from more polar or more nonpolar components of the reaction mixture. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is adjusted to achieve optimal separation.[5] The phenyl group in the analyte contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification with a Diode Array Detector (DAD) or a variable wavelength UV detector set to an absorbance maximum (e.g., ~254 nm).

Materials and Reagents
  • This compound analytical standard: (Purity ≥98%)

  • Solvents: Acetonitrile and Water (HPLC or LC-MS grade).

  • Mobile Phase Additive: Formic Acid or Phosphoric Acid (for peak shaping).[5]

  • Glassware: Volumetric flasks (Class A), HPLC vials with PTFE septa.

  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV detector.

Detailed Experimental Protocol

Step 1: Preparation of Stock and Calibration Solutions

  • Prepare stock solutions of this compound in acetonitrile as described in the GC protocol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition (e.g., 50:50 acetonitrile:water) to cover the desired concentration range (e.g., 1 µg/mL to 200 µg/mL). Note: An internal standard is less critical in modern HPLC with precise autosamplers but can be used if required.

Step 2: Sample Preparation

  • Accurately weigh an aliquot of the reaction mixture (e.g., ~10-20 mg) into a volumetric flask (e.g., 10 mL).

  • Dissolve and dilute to the mark with acetonitrile.

  • Perform a further dilution if necessary with the mobile phase to bring the analyte concentration into the calibration range.

  • Filter the final solution through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial. This is critical to prevent clogging of the HPLC system.

Step 3: HPLC-UV Instrumental Parameters

  • The following UHPLC parameters are designed for a fast and efficient analysis. They can be adapted for a conventional HPLC system by using a 4.6 mm ID column with 3.5 or 5 µm particles and adjusting the flow rate accordingly.

Table 3: HPLC-UV Method Parameters

Parameter Value Rationale
HPLC System Waters ACQUITY UPLC or equivalent High-pressure system for fast, high-resolution separations.
Column C18, 2.1 x 50 mm, 1.8 µm Standard reverse-phase chemistry with sub-2µm particles for high efficiency.
Column Temp. 40 °C Improves peak shape and ensures reproducible retention times.
Mobile Phase A Water + 0.1% Formic Acid Acidifier improves peak shape for aldehydes and ketones.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for elution.
Gradient 50% B to 95% B in 5 min, hold 1 min, return to 50% B and equilibrate for 2 min A gradient ensures separation from polar impurities and elution of nonpolar components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Vol. 2 µL Small volume suitable for UHPLC.

| UV Detection | 254 nm | Common wavelength for aromatic compounds. A DAD can be used to confirm peak purity. |

Data Analysis and Workflow
  • Integrate the peak area of this compound at 254 nm.

  • Generate an external standard calibration curve by plotting peak area on the y-axis against concentration on the x-axis.

  • Perform a linear regression and verify R² > 0.995.

  • Calculate the concentration of this compound in the prepared samples using the calibration curve.

Caption: HPLC-UV workflow for this compound quantification.

Mandatory Method Validation

A quantitative method is only reliable if it has been properly validated. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9] The following parameters must be assessed according to ICH Q2(R2) guidelines.[10][11]

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Analyze a blank (matrix without analyte), the analyte standard, and a spiked sample. Check for interfering peaks at the analyte's retention time. Peak is resolved from all other components. Peak purity analysis (if using DAD or MS) should pass.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentrations across the desired range. Plot response vs. concentration and perform linear regression. R² ≥ 0.995
Range The concentration interval where the method is precise, accurate, and linear. Confirmed by the linearity, accuracy, and precision experiments. The range for which acceptable data was obtained.[9]
Accuracy To measure the closeness of the experimental value to the true value. Analyze samples of the reaction matrix spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.), in triplicate. Mean recovery should be 80-120% for assays.[12]
Precision (Repeatability) To assess variability with repeated measurements under the same conditions. Analyze 6 replicate preparations of a sample at 100% of the target concentration. Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Determined as the concentration with a signal-to-noise ratio of ~10, or from the standard deviation of the response and the slope of the calibration curve. RSD at this concentration should be ≤ 10%.[13]

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Determined as the concentration with a signal-to-noise ratio of ~3.[13] | N/A (not a quantitative measure) |

Field Insights & Troubleshooting

  • Analyte Stability: this compound can slowly oxidize to 5-phenylpentanoic acid upon exposure to air. Samples should be analyzed promptly after preparation. If storage is necessary, keep samples tightly capped at 2-8 °C and consider flushing vials with nitrogen.[1]

  • Peak Tailing in GC: Aldehydes can exhibit peak tailing due to interaction with active sites in the GC inlet or column. Using a fresh, high-quality deactivated liner and a well-maintained column is critical. If tailing persists, derivatization can be considered.

  • Derivatization as an Advanced Technique: For trace-level quantification or to overcome stability/chromatographic issues, derivatization can be employed.

    • For GC: Reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) creates a stable oxime derivative that is highly sensitive by GC-MS (NCI) or GC-ECD.[14]

    • For HPLC: Reaction with 2,4-Dinitrophenylhydrazine (DNPH) forms a hydrazone that has a strong chromophore, enabling detection at much lower levels with a UV detector (~360 nm).[15][16]

  • Matrix Effects: Complex reaction mixtures can contain components that interfere with the ionization (in MS) or detection of the analyte. The use of an internal standard is the best way to mitigate this. If the matrix is particularly "dirty," a solid-phase extraction (SPE) cleanup step may be required prior to analysis.[17]

Conclusion

This application note provides two robust, validated, and scientifically-grounded methods for the quantification of this compound in reaction mixtures. The GC-FID method offers a direct, efficient, and highly precise approach suitable for most process chemistry labs. The HPLC-UV method provides a valuable orthogonal technique that is ideal for matrices containing non-volatile components. By following the detailed protocols for sample preparation, instrumental analysis, and method validation, researchers can generate accurate and reliable data to accelerate drug development, optimize chemical processes, and ensure final product quality.

References

  • Lu, D., & Wang, D. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3467–3480. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Methyl-5-phenylpentanal on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Lv, J., et al. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8560421. [Link]

  • Company, R. S. O. C. (2012). Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. Chemical Science. Retrieved from [Link]

  • Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]

  • Wang, B. T., et al. (2004). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots. Journal of Chromatography B, 805(2), 291-295. [Link]

  • Al-Naiema, I. M. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Lopes, P., et al. (2009). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 60(4), 529-535. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and non-European countries. Environmental Research, 178, 108727. [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Molecules, 27(11), 3465. [Link]

  • Sandra, P., et al. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International, 24(3). [Link]

  • Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Google Patents. (2019). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • Farsalinos, K. E., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 118, 198-205. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

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  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. Retrieved from [Link]

  • Kuwata, K., et al. (1983). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 55(13), 2199–2201. [Link]

  • Simone, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(16), 3845–3858. [Link]

  • ResearchGate. (n.d.). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Phenylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Phenylpentanal. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this versatile aldehyde. Here, we will delve into the common pitfalls and subtle nuances of the primary synthetic routes, providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield of this compound from the oxidation of 5-phenyl-1-pentanol. What are the most likely causes?

Low yields in the oxidation of 5-phenyl-1-pentanol to this compound can stem from several factors, primarily incomplete reaction, over-oxidation to the carboxylic acid, or side reactions of the aldehyde product. The specific cause often depends on the chosen oxidant and reaction conditions.

Q2: Which oxidation method is better for preparing this compound: Swern oxidation or PCC?

Both Swern and Pyridinium Chlorochromate (PCC) oxidations are effective methods for converting primary alcohols to aldehydes.[1] The choice depends on the scale of your reaction, the functional groups present in your substrate, and your tolerance for certain byproducts. The Swern oxidation is known for its mild conditions and high selectivity, making it suitable for sensitive substrates.[2] However, it produces the malodorous dimethyl sulfide as a byproduct.[3] PCC is a convenient, solid reagent, but it is a chromium-based oxidant, which raises environmental and toxicity concerns.[4] It is also acidic and can be less suitable for acid-labile compounds.[5]

Q3: My this compound product seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?

Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation, aldol condensation, or other side reactions. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine, before use.[6][7] Alternatively, purification via fractional distillation under reduced pressure or formation of a reversible bisulfite adduct can be effective methods to purify sensitive aldehydes.[8][9]

Q4: Can I synthesize this compound using a Grignard reaction?

While direct synthesis of an aldehyde via a Grignard reaction is not typical, you can use a Grignard reaction to synthesize the precursor, 5-phenyl-1-pentanol. For example, the reaction of 4-phenylbutylmagnesium bromide with formaldehyde is a viable route.[10] The resulting alcohol can then be oxidized to this compound.

Troubleshooting Specific Synthesis Routes

Route 1: Oxidation of 5-Phenyl-1-pentanol

This is the most common laboratory-scale synthesis of this compound. The primary challenges are achieving complete conversion without over-oxidation and preventing side reactions of the aldehyde product.

Question: I performed a Swern oxidation of 5-phenyl-1-pentanol, but my yield is below 50%. My TLC shows a significant amount of starting material remaining.

Answer: Incomplete reaction in a Swern oxidation is often due to suboptimal reaction conditions or reagent quality. Here's a systematic approach to troubleshooting:

  • Temperature Control is Critical: The Swern oxidation is typically conducted at -78 °C (a dry ice/acetone bath) to stabilize the reactive intermediates.[11] If the temperature rises prematurely, the activated DMSO can decompose, leading to a lower effective concentration of the oxidizing agent.

  • Reagent Purity and Stoichiometry: Ensure your dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and anhydrous. The stoichiometry of the reagents is also crucial. Use a slight excess of DMSO and oxalyl chloride relative to the alcohol.

  • Order of Addition: The correct order of addition is vital. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine. Adding the base too early can lead to side reactions.

Troubleshooting workflow for low yield in Swern oxidation.

Question: I used PCC to oxidize 5-phenyl-1-pentanol and obtained a mixture of my desired aldehyde and the corresponding carboxylic acid, 5-phenylpentanoic acid. How can I avoid this?

Answer: Over-oxidation with PCC is a common issue, often caused by the presence of water.[12] PCC itself is acidic and can promote side reactions if your substrate is acid-sensitive.[5]

  • Anhydrous Conditions are Key: PCC oxidations should be performed under strictly anhydrous conditions.[5] Any water present can lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid. Use oven-dried glassware and anhydrous solvents.

  • Buffering the Reaction: To mitigate the acidity of PCC, you can add a buffer such as sodium acetate or Celite to the reaction mixture. This is particularly important if your starting material or product has acid-labile functional groups.

  • Work-up and Purification: The work-up of a PCC reaction can be challenging due to the formation of a tar-like chromium byproduct. Adding Celite to the reaction mixture can help to adsorb these byproducts, making filtration easier.

ReagentTypical Yield of AldehydeKey AdvantagesKey Disadvantages
Swern Oxidation 85-95%Mild conditions, high selectivity, metal-free.[1]Malodorous byproduct (dimethyl sulfide), requires cryogenic temperatures.[3]
PCC Oxidation 70-85%Convenient solid reagent, stops at the aldehyde.[4]Toxic chromium reagent, acidic conditions, difficult work-up.[5]
Route 2: Hydroformylation of 4-Phenyl-1-butene

Hydroformylation is an industrially important process for the synthesis of aldehydes. For this compound, this would involve the reaction of 4-phenyl-1-butene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst.

Question: I'm considering a hydroformylation route to this compound. What are the main challenges in terms of yield and selectivity?

Answer: The primary challenge in the hydroformylation of an unsymmetrical alkene like 4-phenyl-1-butene is achieving high regioselectivity for the desired linear aldehyde (this compound) over the branched isomer (2-methyl-4-phenylbutanal).

  • Catalyst Choice: The choice of catalyst and ligands is paramount. Rhodium-based catalysts with bulky phosphine or phosphite ligands are often used to favor the formation of the linear aldehyde.[13]

  • Reaction Conditions: Temperature, pressure, and the H₂/CO ratio are critical parameters that must be optimized to maximize the yield and regioselectivity. Higher pressures of CO generally favor the formation of the linear product.

Conceptual workflow for the hydroformylation of 4-phenyl-1-butene.

Troubleshooting Product Stability and Purification

Question: My NMR spectrum of the crude this compound looks clean, but after purification by column chromatography, I see new impurities. What could be causing this?

Answer: As mentioned, this compound, being an aliphatic aldehyde, can be unstable under certain conditions.

  • Aldol Condensation: In the presence of acid or base (including the acidic surface of silica gel), this compound can undergo self-aldol condensation, leading to the formation of dimers and other higher molecular weight byproducts.

  • Intramolecular Reactions: The structure of this compound also allows for the possibility of intramolecular reactions, such as an intramolecular Friedel-Crafts acylation under strong acidic conditions, leading to the formation of cyclic ketones.[14]

  • Oxidation: Exposure to air can lead to the oxidation of the aldehyde to the corresponding carboxylic acid.

Recommended Purification Strategy for this compound
  • Initial Work-up: After the reaction, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Purification via Bisulfite Adduct: For a highly effective purification that avoids chromatography, consider forming the bisulfite adduct.[9] This involves reacting the crude aldehyde with a saturated solution of sodium bisulfite. The resulting adduct is a salt that can be separated from non-polar impurities by extraction. The pure aldehyde can then be regenerated by treatment with a base.[8]

  • Fractional Distillation: If the product is thermally stable, fractional distillation under reduced pressure is an excellent method for purification, especially on a larger scale. This avoids contact with silica gel altogether.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation of 5-Phenyl-1-pentanol

This protocol is adapted from standard Swern oxidation procedures.[3][15]

Materials and Reagents:

  • 5-phenyl-1-pentanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice and acetone for cooling bath

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • To one addition funnel, add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM. To the other, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM.

  • Add the oxalyl chloride solution dropwise to the stirred DCM, maintaining the internal temperature below -70 °C.

  • After the addition is complete, add the DMSO solution dropwise, again keeping the temperature below -70 °C. Stir the mixture for 15 minutes.

  • Add a solution of 5-phenyl-1-pentanol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature does not rise above -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise, maintaining the temperature below -65 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: PCC Oxidation of 5-Phenyl-1-pentanol

This protocol is a general procedure for PCC oxidations.[5]

Materials and Reagents:

  • 5-phenyl-1-pentanol

  • Pyridinium chlorochromate (PCC)

  • Celite or anhydrous sodium acetate

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite in anhydrous DCM, add a solution of 5-phenyl-1-pentanol (1.0 eq) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

References

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved January 25, 2026, from [Link]

  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol | Protocol Preview [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • RIT Digital Institutional Repository. (2001, June 1). Hydroboration of 4-phenyl-1-butene with rhodium trichloride, a catalytic approach. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 25, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: Heptanal. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and optimization of long-chain fatty acids via the oxidation of long-chain fatty alcohols. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 25, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved January 25, 2026, from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2023, February 21). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Retrieved January 25, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 25, 2026, from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Hydroformylation of 1-butene on Rh catalyst. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). The stability of polyaniline in strongly alkaline or acidic aqueous media. Retrieved January 25, 2026, from [Link]

  • Reddit. (n.d.). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Comparative Assessment of Reverse Osmosis and Nanofiltration for Wine Partial Dealcoholization: Effects on Membrane Performance, Fouling, and Phenolic Compounds. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved January 25, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved January 25, 2026, from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 25, 2026, from [Link]

  • Journal of the American Chemical Society. (2017, October 25). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Retrieved January 25, 2026, from [Link]

  • ChemRxiv. (n.d.). Oxidation of Alcohols in Continuous Flow with a Solid Phase Hypervalent Iodine Catalyst. Retrieved January 25, 2026, from [Link]

  • Filo. (n.d.). Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent) What... Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The stability of polyaniline in strongly alkaline or acidic aqueous media. Retrieved January 25, 2026, from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved January 25, 2026, from [Link]

  • MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved January 25, 2026, from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). On the acid–base stability of Keggin Al13 and Al30 polymers in polyaluminum coagulants. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Hydroformylation of 1-butene to linear and branched aldehydes with the.... Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Alkene. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2023, November 30). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Retrieved January 25, 2026, from [Link]

Sources

Purification of 5-Phenylpentanal from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-phenylpentanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile aldehyde from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude this compound is a brown oil. What are the likely impurities?

The composition of your crude mixture is highly dependent on the synthetic route employed. Below is a summary of common impurities for the two primary synthetic pathways to this compound.

Synthetic RouteCommon ImpuritiesRationale for Formation
Oxidation of 5-phenyl-1-pentanol 5-phenyl-1-pentanol (starting material)Incomplete reaction.
5-phenylpentanoic acidOver-oxidation of the aldehyde. This is common with strong oxidizing agents.[1]
Aldol condensation productsSelf-condensation of the aldehyde, often catalyzed by acidic or basic residues.
Hydroformylation of 4-phenyl-1-butene Isomers of this compound (e.g., 2-methyl-4-phenylbutanal)The hydroformylation reaction can occur at different positions of the double bond, leading to branched isomers in addition to the desired linear product.[2][3]
Unreacted 4-phenyl-1-buteneIncomplete reaction.
Alcohols (e.g., 5-phenyl-1-pentanol)Reduction of the aldehyde under hydroformylation conditions.

Q2: Which purification method is best for my this compound?

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. Here is a comparative overview:

MethodBest ForAdvantagesDisadvantages
Bisulfite Adduct Formation High-purity isolation, especially for removing non-aldehydic impurities.Highly selective for aldehydes, cost-effective for large scale, and the adduct can be a stable intermediate.[4][5]Requires an additional regeneration step, may not be suitable for base-sensitive compounds.
Flash Column Chromatography Small to medium scale, separating isomers and closely related impurities.High resolution, applicable to a wide range of impurities.Can be time-consuming and expensive for large quantities, potential for product loss on the column.[6]
Vacuum Distillation Large scale, removing non-volatile or very high-boiling impurities.Efficient for large quantities, relatively simple setup.Requires a significant boiling point difference between the product and impurities, potential for thermal degradation of the aldehyde.[7]

Troubleshooting Purification Challenges

Bisulfite Adduct Formation

The formation of a solid bisulfite adduct is a classical and highly effective method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from water-insoluble impurities. The aldehyde is then regenerated by treatment with a base.[4]

crude Crude this compound in a miscible solvent (e.g., DMF) add_bisulfite Add saturated aqueous NaHSO₃ crude->add_bisulfite extract Liquid-Liquid Extraction (add immiscible organic solvent) add_bisulfite->extract separate Separate Layers extract->separate aqueous Aqueous Layer (contains bisulfite adduct) separate->aqueous Collect organic Organic Layer (contains impurities) separate->organic Discard regenerate Regenerate Aldehyde (add base, e.g., NaOH) aqueous->regenerate extract_pure Extract with Organic Solvent regenerate->extract_pure pure Pure this compound in Organic Solvent extract_pure->pure

Caption: Workflow for the purification of this compound via bisulfite adduct formation.

Problem: Low or no precipitate of the bisulfite adduct forms.

  • Cause: The bisulfite adduct of this compound may be soluble in the reaction mixture. This is common for aldehydes with a significant hydrocarbon chain.

  • Solution: Do not rely on precipitation. Proceed with a liquid-liquid extraction. The adduct will be in the aqueous phase, while non-aldehydic impurities will remain in the organic phase.[5]

Problem: A solid forms at the interface of the aqueous and organic layers during extraction.

  • Cause: The sodium salt of the bisulfite adduct can have limited solubility in both the aqueous and organic phases, causing it to precipitate at the interface.

  • Solution:

    • Add more water to the separatory funnel to dissolve the precipitate.

    • If the precipitate persists, filter the entire biphasic mixture through a pad of Celite to remove the solid. The solid can then be washed with a small amount of water, and the filtrate returned to the separatory funnel to separate the layers. The collected solid can be treated separately with base to regenerate the aldehyde.

Problem: The yield of regenerated aldehyde is low.

  • Cause 1: Incomplete formation of the bisulfite adduct.

  • Solution 1: Since this compound is an aliphatic aldehyde, using dimethylformamide (DMF) as a co-solvent can improve the reaction rate and completeness.[5]

  • Cause 2: Incomplete regeneration of the aldehyde from the adduct.

  • Solution 2: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to drive the equilibrium back to the free aldehyde. Use a pH meter or pH paper to confirm.

  • Cause 3: Emulsion formation during extraction.

  • Solution 3: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion.

Flash Column Chromatography

Flash chromatography is a powerful technique for separating this compound from closely related impurities such as isomers or the corresponding alcohol.

start Dissolve Crude this compound in Minimal Solvent load Load onto Silica Gel Column start->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: General workflow for the purification of this compound by flash column chromatography.

Problem: Poor separation of this compound from a non-polar impurity (e.g., unreacted 4-phenyl-1-butene).

  • Cause: The eluent system is too polar, causing both compounds to elute quickly with little separation.

  • Solution: Start with a less polar eluent system, such as pure hexanes, and gradually increase the polarity by adding ethyl acetate. A common starting eluent for this compound is a 90:10 mixture of hexane and ethyl acetate.[6]

Problem: this compound is streaking on the TLC plate and the column.

  • Cause: The aldehyde may be undergoing oxidation to the more polar carboxylic acid on the silica gel, which is slightly acidic.

  • Solution:

    • Neutralize the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

    • Work quickly to minimize the time the aldehyde spends on the column.

Problem: The product is contaminated with a more polar impurity (e.g., 5-phenyl-1-pentanol).

  • Cause: The eluent system is not polar enough to achieve good separation.

  • Solution: Use a step gradient elution. Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) to elute the this compound, then increase the polarity (e.g., 80:20 hexane/ethyl acetate) to elute the more polar alcohol.

Vacuum Distillation

Vacuum distillation is ideal for large-scale purification, especially when the impurities are non-volatile.

Problem: The product is decomposing during distillation.

  • Cause: Aldehydes can be sensitive to heat, especially in the presence of acidic or basic impurities.

  • Solution:

    • Ensure the distillation is performed under a high vacuum to lower the boiling point. The boiling point of this compound is estimated to be around 97-100 °C at 1 mmHg.

    • Perform a pre-treatment of the crude material by washing with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

Problem: The distillation is very slow or bumping occurs.

  • Cause: Insufficient heating or uneven boiling.

  • Solution:

    • Ensure the distillation flask is not more than two-thirds full.

    • Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Insulate the distillation head and condenser with glass wool or aluminum foil to maintain a proper temperature gradient.

Detailed Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation
  • Dissolve the crude this compound (10 g) in dimethylformamide (DMF, 50 mL).

  • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (100 mL).

  • Shake the funnel vigorously for 1-2 minutes.

  • Add ethyl acetate (100 mL) and deionized water (50 mL) to the funnel and shake again.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Wash the organic layer in the separatory funnel with another portion of saturated aqueous sodium bisulfite (25 mL). Combine this aqueous wash with the previously collected aqueous layer. The organic layer contains the non-aldehydic impurities and can be discarded.

  • To the combined aqueous layers, add ethyl acetate (100 mL).

  • Slowly add a 10 M sodium hydroxide solution dropwise with stirring until the pH of the aqueous layer is >12.

  • Shake the separatory funnel to extract the regenerated this compound into the ethyl acetate layer.

  • Separate the layers and wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography of this compound
  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or a 95:5 hexane/ethyl acetate mixture.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with a 95:5 hexane/ethyl acetate mixture, collecting fractions.

  • Monitor the elution by thin-layer chromatography (TLC) using the same eluent system and visualizing with a UV lamp and/or a potassium permanganate stain.

  • Once the this compound has completely eluted, the polarity of the eluent can be increased (e.g., to 80:20 hexane/ethyl acetate) to elute any more polar impurities.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Royal Society of Chemistry. (n.d.). Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. An Entry to anti- Configured Propargylic Aminoalcohols. Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Ship & Shore Environmental, Inc. (2023). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. Retrieved from [Link]

  • RIT Digital Institutional Repository. (2001). Hydroboration of 4-phenyl-1-butene with rhodium trichloride, a catalytic approach. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Hydroformylation of 1-butene on Rh catalyst. Retrieved from [Link]

  • DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. Retrieved from [Link]

  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • ACS Catalysis. (2016). Isomerization–Hydroformylation Tandem Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalysts for 5-Phenylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic synthesis of 5-phenylpentanal. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing this important synthesis. The selective hydrogenation of precursors like cinnamaldehyde to produce this compound (also known as hydrocinnamaldehyde) is a delicate process where catalyst choice and reaction conditions are paramount to achieving high yield and selectivity.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Question 1: What is the most common method for synthesizing this compound and what are the primary challenges?

The most prevalent and industrially significant route to this compound is the selective catalytic hydrogenation of cinnamaldehyde. Cinnamaldehyde is an α,β-unsaturated aldehyde, meaning it has two primary sites for hydrogenation: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O).

Application Scientist's Note: The core challenge lies in achieving high chemoselectivity. Your goal is to hydrogenate the C=C bond while leaving the C=O bond untouched. Failure to control this selectivity leads to a mixture of products, significantly complicating purification and reducing the yield of the desired this compound. The reaction can yield cinnamyl alcohol (from C=O hydrogenation), this compound (from C=C hydrogenation), or the fully saturated hydrocinnamyl alcohol (from hydrogenation of both bonds).[1][2]

Question 2: What are the best starting points for catalyst selection?

Your choice of metal is the most critical factor influencing selectivity. Supported noble metal catalysts are the industry standard.[1][3]

  • For High Selectivity to this compound (C=C Hydrogenation): Palladium (Pd) based catalysts are highly selective for the hydrogenation of C=C bonds. A 5 wt. % Pd on a carbon support (Pd/C) or alumina support (Pd/Al2O3) is an excellent starting point.[4]

  • For High Selectivity to Cinnamyl Alcohol (C=O Hydrogenation): Platinum (Pt) based catalysts, often modified with promoters, tend to favor the hydrogenation of the C=O bond.[4] Iridium (Ir) and Ruthenium (Ru) have also shown moderate to high selectivity for this outcome.[5][6]

Application Scientist's Note: The choice between Pd and Pt is fundamental. A Pd/MWCNT (multi-walled carbon nanotube) catalyst can achieve over 91% selectivity for this compound, whereas a Pt/MWCNT catalyst under similar conditions can yield over 97% cinnamyl alcohol.[4] This demonstrates the profound impact of the active metal on the reaction pathway.

Question 3: How does the catalyst support affect the reaction?

The support material is not merely an inert scaffold; it influences the catalyst's activity and selectivity through metal-support interactions.

  • Activated Carbon (C): Generally provides good dispersion and is relatively inert, making it a common and reliable choice.

  • Alumina (Al₂O₃): Can possess Lewis acidic sites that may influence the reaction.

  • Titania (TiO₂): Known for strong metal-support interactions, which can be leveraged to enhance selectivity.

  • Carbon Nanotubes (MWCNTs): Offer high surface area and unique electronic properties that can lead to high catalyst activity.[4]

Application Scientist's Note: The "active site isolation" strategy is a key concept here. By confining metal nanoparticles within the pores of a support or using strong metal-support interactions, you can geometrically or electronically favor the desired adsorption orientation of the cinnamaldehyde molecule, thus steering the reaction towards the desired product.[7][8]

Question 4: What are typical starting reaction conditions?

While optimization is always necessary, a robust starting point for a batch reactor setup is as follows:

ParameterRecommended Starting ValueRationale
Solvent 2-Propanol or EthanolGood solubility for reactants and products.
Temperature 60-80 °CBalances reaction rate and selectivity. Lower temperatures can slow the reaction, while excessively high temperatures can promote over-hydrogenation and side reactions.[1][9]
Hydrogen Pressure 4-10 bar (approx. 60-150 psi)Sufficient H₂ availability for the reaction. Higher pressures can sometimes decrease selectivity by favoring complete saturation.[2]
Substrate Conc. 0.1 - 0.2 MA standard concentration for lab-scale screening.[1]
Catalyst Loading 1000:1 Substrate:Metal molar ratioA common starting point for efficient catalysis.[1]

Troubleshooting Guide

Problem 1: My conversion of cinnamaldehyde is very low.

This is a common issue that points to a problem with catalytic activity.

Possible Cause 1: Catalyst Poisoning or Deactivation

  • Explanation: Impurities in your reagents or solvent (e.g., sulfur compounds) can irreversibly poison the catalyst's active sites.[10] Carbon deposition, where carbonaceous materials clog the catalyst pores, can also occur, especially at higher temperatures.[10]

  • Solution:

    • Verify Purity: Ensure all reagents and solvents are of high purity and anhydrous if necessary.[11]

    • Inert Atmosphere: If your catalyst is air-sensitive, ensure the reaction is set up and run under an inert atmosphere (e.g., Nitrogen or Argon).[12]

    • Catalyst Regeneration: For deactivation by coking, a controlled oxidation (calcination) followed by reduction may regenerate the catalyst.

Possible Cause 2: Insufficient Catalyst Loading or Activity

  • Explanation: The amount of catalyst may be too low for the given substrate amount and reaction conditions.[12] The catalyst itself might have low intrinsic activity due to poor preparation or degradation over time.

  • Solution:

    • Increase Loading: Systematically increase the catalyst loading (e.g., move to a 500:1 substrate:metal ratio) and observe the effect on conversion.[12]

    • Test a New Batch: If possible, test a fresh batch of catalyst to rule out degradation of your current stock.

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: The temperature may be too low, or the hydrogen pressure insufficient to drive the reaction forward at a reasonable rate.[12]

  • Solution: Incrementally increase the temperature (e.g., in 10 °C steps) and/or the hydrogen pressure. Monitor the reaction closely, as these changes can also affect selectivity.[9][13]

Problem 2: My conversion is high, but the selectivity to this compound is poor.

This indicates that while your catalyst is active, it is promoting undesired reaction pathways, primarily the over-hydrogenation to hydrocinnamyl alcohol or the hydrogenation of the C=O group to form cinnamyl alcohol.

Possible Cause 1: Incorrect Metal Choice

  • Explanation: As discussed in the FAQs, if you are using a Pt-based catalyst, you are likely favoring the formation of cinnamyl alcohol.

  • Solution: Switch to a Palladium (Pd) or Nickel (Ni) based catalyst, which are known to be more selective for C=C hydrogenation.[4][6][14]

Possible Cause 2: Reaction Conditions are Too Harsh

  • Explanation: High temperatures and high hydrogen pressures can overcome the kinetic barrier for the hydrogenation of the aldehyde group, leading to the fully saturated hydrocinnamyl alcohol.[9]

  • Solution:

    • Reduce Temperature: Lower the reaction temperature. This is often the most effective way to improve selectivity.

    • Reduce H₂ Pressure: Decrease the hydrogen pressure to disfavor the complete saturation of the molecule.[2]

Possible Cause 3: Use of Promoters or Additives

  • Explanation: The addition of a second metal (promoter) or salts can dramatically alter the electronic properties and selectivity of a catalyst. For example, adding salts like SnCl₂ or FeCl₃ to a Pd/Al₂O₃ catalyst has been shown to suppress C=C hydrogenation and enhance selectivity towards cinnamyl alcohol, which is the opposite of what you want.[15]

  • Solution: If you are using promoters, reconsider their role. To enhance selectivity for this compound, you might explore bimetallic catalysts designed for this purpose, but avoid those known to promote C=O hydrogenation. The "active site isolation" strategy can also be effective.[7][8]

Problem 3: I am observing catalyst deactivation over multiple runs.

Possible Cause 1: Leaching of the Active Metal

  • Explanation: The active metal may be dissolving from the support into the reaction medium, leading to a progressive loss of activity.

  • Solution: After a reaction, filter the catalyst and run an ICP-MS analysis on the filtrate to check for metal content. If leaching is confirmed, a different catalyst support or preparation method that promotes stronger metal-support interaction may be needed.

Possible Cause 2: Irreversible Poisoning or Structural Change

  • Explanation: As mentioned earlier, impurities can cause irreversible deactivation.[10] Additionally, the metal nanoparticles may be agglomerating (sintering) at high temperatures, reducing the number of available active sites.

  • Solution:

    • Characterize the Spent Catalyst: Use techniques like TEM (Transmission Electron Microscopy) to check for changes in particle size and dispersion.

    • Review Reaction Conditions: Avoid excessively high temperatures that could lead to sintering.

    • Implement a Regeneration Protocol: If deactivation is due to coking, a regeneration cycle of calcination/reduction between runs can restore activity.

Experimental Protocols & Visualizations

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction network in cinnamaldehyde hydrogenation. Your goal is to maximize the rate of k₁ while minimizing k₂ and k₃.

G cluster_main Cinnamaldehyde Hydrogenation Pathways CAL Cinnamaldehyde (Starting Material) HCAL This compound (Desired Product) CAL->HCAL k₁ (C=C Hydrogenation) Favored by Pd, Ni COL Cinnamyl Alcohol (Side Product) CAL->COL k₂ (C=O Hydrogenation) Favored by Pt, Ir HCOL Hydrocinnamyl Alcohol (Over-hydrogenation) HCAL->HCOL k₃ COL->HCOL k₄

Caption: Reaction network for cinnamaldehyde hydrogenation.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with your synthesis.

G Start Start Experiment CheckConversion Is Conversion >90%? Start->CheckConversion CheckSelectivity Is Selectivity to This compound >95%? CheckConversion->CheckSelectivity Yes TroubleshootActivity Troubleshoot Activity: 1. Check Reagent Purity 2. Increase Catalyst Loading 3. Increase Temp/Pressure CheckConversion->TroubleshootActivity No Success Process Optimized (Success!) CheckSelectivity->Success Yes TroubleshootSelectivity Troubleshoot Selectivity: 1. Verify Metal Choice (Use Pd) 2. Decrease Temp/Pressure 3. Re-evaluate Additives CheckSelectivity->TroubleshootSelectivity No TroubleshootActivity->Start TroubleshootSelectivity->Start

Caption: A workflow for troubleshooting low yield or selectivity.

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a standardized method for comparing the performance of different catalysts.

  • Reactor Setup:

    • Add the desired amount of catalyst (e.g., calculated for a 1000:1 substrate:metal molar ratio) to a glass liner for a high-pressure batch reactor.

    • Add a magnetic stir bar.

    • Seal the liner inside the autoclave.

  • Inerting:

    • Purge the reactor system three times with nitrogen, followed by three purges with hydrogen to ensure an inert atmosphere.

  • Reagent Addition:

    • Prepare a stock solution of cinnamaldehyde (e.g., 0.15 M) in the chosen solvent (e.g., 2-propanol).[1] Include an internal standard (e.g., undecane) for GC analysis.[1]

    • Add the required volume of the stock solution to the reactor.

  • Reaction Execution:

    • Seal the reactor and begin vigorous stirring.

    • Pressurize the reactor to the target hydrogen pressure (e.g., 5 bar).[1]

    • Heat the reactor to the target temperature (e.g., 80 °C).[1]

  • Sampling and Analysis:

    • Take an initial sample (t=0) immediately.

    • Take samples at regular intervals (e.g., every 30 minutes) throughout the reaction.[1]

    • Quench each sample immediately (e.g., by cooling and filtering through a short plug of silica or a syringe filter) to stop the reaction.

    • Analyze the samples by Gas Chromatography (GC) to determine the conversion of cinnamaldehyde and the selectivity towards each product.[1]

  • Shutdown:

    • After the final sample is taken, rapidly cool the reactor to room temperature.

    • Vent the hydrogen pressure carefully in a well-ventilated fume hood.

    • Purge the reactor with nitrogen before opening.

References

  • Galiano, F., et al. (2021). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. Catalysts. Available from: [Link]

  • Ahed, A., et al. (2012). Selective Hydrogenation of Cinnamaldehyde over Salt-Promoted Pd-Based Catalysts. Jordan Journal of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for selective hydrogenation of cinnamaldehyde to phenylpropanal. Available from: [Link]

  • Yuan, L., et al. (2017). Selective Hydrogenation of Cinnamaldehyde over Pt and Pd Supported on Multiwalled Carbon Nanotubes in a CO2-Expanded Alcoholic Medium. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Li, L., et al. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Available from: [Link]

  • DigitalCommons@UMaine. (2019). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. Available from: [Link]

  • PubMed Central (PMC). (2022). A Brief Introduction to Chemical Reaction Optimization. Available from: [Link]

  • SciELO South Africa. (2018). Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst. Available from: [Link]

  • Royal Society of Chemistry. (2020). Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. Catalysis Science & Technology. Available from: [Link]

  • MDPI. (2019). Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. Catalysts. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis. Available from: [Link]

  • ResearchGate. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Available from: [Link]

  • Royal Society of Chemistry. (2020). Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.5S under visible light irradiation. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. (2001). Pt and Pt-alloy catalysts and their properties for the liquid-phase hydrogenation of cinnamaldehyde. Available from: [Link]

  • YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2016). Selective hydrogenation of cinnamaldehyde catalyzed by Co-doped Pt clusters: a density functional theoretical study. RSC Advances. Available from: [Link]

  • PubMed Central (PMC). (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. Available from: [Link]

  • DRUM. (2021). Defect Engineering of Supported Metal Catalysts for Selective Hydrogenation. Available from: [Link]

  • Sci-Hub. (n.d.). Selective hydrogenation of cinnamaldehyde catalyzed by Co-doped Pt clusters: a density functional theoretical study. Available from: [Link]

Sources

Technical Support Center: 5-Phenylpentanal Synthesis Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-phenylpentanal. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of the work-up procedure for this valuable aldehyde.

Introduction to the Challenges in this compound Work-up

The successful synthesis of this compound is critically dependent on a meticulous work-up procedure. The inherent reactivity of the aldehyde functional group makes it susceptible to over-oxidation to the corresponding carboxylic acid or other side reactions. The choice of synthetic route significantly influences the impurity profile, dictating the most effective purification strategy. This guide will address common issues arising from the two primary synthetic pathways: the oxidation of 5-phenyl-1-pentanol and the reduction of 5-phenylpentanoic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude NMR shows a broad singlet around 10 ppm, but also a significant peak around 12 ppm. What is the likely impurity and how do I remove it?

Answer:

The peak around 10 ppm is characteristic of your desired aldehyde, this compound. The broad singlet around 12 ppm strongly suggests the presence of the corresponding carboxylic acid, 5-phenylpentanoic acid. This is a common byproduct, especially if the synthesis involved the oxidation of 5-phenyl-1-pentanol and the reaction was not carefully controlled, leading to over-oxidation.[1][2]

Troubleshooting Protocol: Liquid-Liquid Extraction

A standard and effective method to remove acidic impurities is through a series of basic washes during your work-up.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash (Water): First, wash the organic layer with deionized water to remove any water-soluble impurities.

  • Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). You will likely observe gas evolution (CO₂) as the base neutralizes the carboxylic acid. Repeat this wash until no more gas is evolved. This step converts the carboxylic acid into its sodium salt, which is soluble in the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified this compound.

FAQ 2: I've performed a basic wash, but my product is still impure. I suspect unreacted starting material from an oxidation reaction. How can I confirm this and purify my product?

Answer:

If you started from 5-phenyl-1-pentanol, it's highly probable that some of this alcohol remains in your crude product. You can often identify the unreacted alcohol in your ¹H NMR spectrum by a characteristic broad peak for the hydroxyl (-OH) proton and the methylene group adjacent to the oxygen.

For purification, you have two primary options: bisulfite extraction to selectively remove the aldehyde, or column chromatography.

Troubleshooting Protocol 1: Bisulfite Adduct Formation and Regeneration

This classical method is highly effective for separating aldehydes from non-carbonyl compounds.[3][4][5][6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction. The aldehyde is then regenerated by treatment with a base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (for aliphatic aldehydes).[5][6]

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or hexanes) and deionized water. The bisulfite adduct of this compound will partition into the aqueous layer, while the unreacted 5-phenyl-1-pentanol will remain in the organic layer.

  • Separation: Separate the two layers.

  • Aldehyde Regeneration: To recover the this compound, add an organic solvent to the aqueous layer and basify with a strong base like sodium hydroxide until the solution is strongly basic. This will reverse the bisulfite addition.

  • Final Work-up: Extract the regenerated aldehyde into the organic layer. Wash the organic layer with water and brine, then dry over an anhydrous salt, filter, and concentrate.

Troubleshooting Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[7] Since aldehydes are generally more polar than the corresponding alcohols, this method can be effective.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic separations.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The less polar starting material (if any) and byproducts will elute first, followed by the more polar aldehyde.
Monitoring Thin Layer Chromatography (TLC)Use a UV lamp to visualize the aromatic compounds and an appropriate stain (e.g., potassium permanganate) to visualize the aldehyde and alcohol.

Caution: Aldehydes can sometimes be unstable on silica gel and may undergo oxidation or other side reactions.[7] It is advisable to use the purified product immediately or store it under an inert atmosphere at a low temperature.

FAQ 3: My synthesis involved a DIBAL-H reduction of a 5-phenylpentanoic acid derivative. The work-up is messy, and I'm getting a gelatinous precipitate. What's happening and how can I improve it?

Answer:

The gelatinous aluminum salts formed during the quench of a Diisobutylaluminium hydride (DIBAL-H) reduction are a common and frustrating issue.[8] A standard water quench often leads to these problematic emulsions.

Troubleshooting Protocol: Fieser Work-up

The Fieser work-up is a widely used and effective method for quenching lithium aluminum hydride (LAH) and DIBAL-H reductions to produce a granular precipitate that is easily filtered.

Step-by-Step Protocol:

  • Cooling: Ensure your reaction mixture is cooled to the appropriate temperature (often 0 °C) in an ice bath.

  • Quenching Sequence: With vigorous stirring, slowly and sequentially add the following:

    • "X" mL of water: Where "X" is the mass in grams of DIBAL-H used.

    • "X" mL of 15% aqueous sodium hydroxide solution.

    • "3X" mL of water.

  • Stirring: Continue stirring until a white, granular precipitate forms.

  • Filtration: Filter the mixture through a pad of Celite®.

  • Washing: Wash the filter cake thoroughly with your organic solvent (e.g., diethyl ether or ethyl acetate).

  • Standard Work-up: Combine the filtrate and washes, and proceed with a standard aqueous work-up (water and brine washes), followed by drying and concentration.

Visualizing the Work-up Decision Process

The choice of work-up procedure is contingent on the synthetic route and the anticipated impurities. The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Workup_Decision Oxidation Oxidation of 5-phenyl-1-pentanol Carboxylic_Acid 5-Phenylpentanoic Acid Oxidation->Carboxylic_Acid Over-oxidation Starting_Alcohol 5-Phenyl-1-pentanol Oxidation->Starting_Alcohol Incomplete Reaction Reduction Reduction of 5-phenylpentanoic acid derivative Aluminum_Salts Aluminum Salts Reduction->Aluminum_Salts From DIBAL-H Basic_Wash Basic Wash (e.g., NaHCO3) Carboxylic_Acid->Basic_Wash Bisulfite_Extraction Bisulfite Extraction Starting_Alcohol->Bisulfite_Extraction Column_Chromatography Column Chromatography Starting_Alcohol->Column_Chromatography Fieser_Workup Fieser Work-up Aluminum_Salts->Fieser_Workup

Caption: Decision tree for this compound work-up.

Summary of Key Purification Strategies

Impurity Identification Method Primary Purification Method Secondary Purification Method
5-Phenylpentanoic Acid¹H NMR (broad peak ~12 ppm)Basic aqueous wash (e.g., NaHCO₃)Column Chromatography
5-Phenyl-1-pentanol¹H NMR (alcohol-specific peaks)Bisulfite ExtractionColumn Chromatography
Aluminum SaltsGelatinous precipitate upon quenchingFieser Work-upN/A
Reagent Byproducts (e.g., from Swern or PCC oxidation)TLC, ¹H NMRFiltration, Column ChromatographyAqueous Washes

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE, [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, [Link]

  • Workup: Aldehydes. University of Rochester, Department of Chemistry, [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate, [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry, [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry, [Link]

  • PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. ResearchGate, [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. ResearchGate, [Link]

  • DIBAL-H Reduction. Organic Synthesis, [Link]

  • Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry, [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, [Link]

  • 5 Synthetic Routes. Scribd, [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed, [Link]

  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor, [Link]

  • Swern Oxidation. Organic Chemistry Portal, [Link]

  • DIBAL Reducing Agent. Chemistry Steps, [Link]

  • Swern Oxidation Mechanism. Chemistry Steps, [Link]

  • PCC Oxidation Mechanism. Chemistry Steps, [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts, [Link]

Sources

Stability issues of 5-Phenylpentanal under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-phenylpentanal. As a long-chain aliphatic aldehyde with an aromatic moiety, this compound presents unique stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered under acidic and basic conditions. Our goal is to empower you with the technical knowledge to anticipate, diagnose, and resolve these challenges in your experimental work.

Understanding the Inherent Reactivity of this compound

This compound's structure, featuring a terminal aldehyde group and a phenyl group at the end of a five-carbon chain, dictates its reactivity. The aldehyde functional group is highly susceptible to nucleophilic attack and oxidation, while the α-protons are acidic enough to be removed by a base, leading to enolate formation. The phenyl group, while relatively stable, can influence the overall properties of the molecule.

It is crucial to recognize that the stability of this compound is not absolute and is significantly influenced by the experimental conditions, including pH, temperature, solvent, and exposure to air and light. Understanding the potential degradation pathways is the first step toward mitigating them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: My this compound sample has developed a yellow tint and a different odor. What could be the cause?

A1: A change in color and odor is a strong indicator of degradation. The most likely cause is oxidation of the aldehyde to 5-phenylpentanoic acid, especially if the sample has been exposed to air.[1] Another possibility, particularly if the sample has been stored for a prolonged period or at elevated temperatures, is self-condensation or polymerization, which can lead to a mixture of colored byproducts.

Q2: I'm running a reaction with this compound under basic conditions and my yield is consistently low, with a complex mixture of products. What's happening?

A2: Basic conditions promote the deprotonation of the α-carbon to the aldehyde, forming an enolate. This enolate is a potent nucleophile and can react with another molecule of this compound in an aldol condensation reaction. This can lead to a dimer, which may further dehydrate or continue to react, resulting in a complex mixture of higher molecular weight byproducts and a low yield of your desired product.

Q3: I'm using an acidic catalyst in my reaction, and I'm observing the formation of unexpected cyclic byproducts. Can you explain this?

A3: Under acidic conditions, the carbonyl oxygen of this compound can be protonated, making the carbonyl carbon more electrophilic. This can facilitate intramolecular cyclization. The lone pair of electrons on the oxygen of a hydrated aldehyde (gem-diol) or an acetal intermediate can act as a nucleophile, attacking a carbon atom within the same molecule to form a stable five or six-membered ring. For this compound, this could lead to the formation of substituted tetrahydropyran derivatives.

Q4: How should I properly store my this compound to ensure its long-term stability?

A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation.[1] It is also advisable to store it at low temperatures (refrigerated at 2-8°C) and protected from light. For long-term storage, consider diluting the aldehyde in a dry, aprotic solvent.

Q5: Are there any additives I can use to improve the stability of this compound in my formulations?

A5: The use of antioxidants can be effective in preventing oxidation. Small amounts of radical scavengers like butylated hydroxytoluene (BHT) can be added to inhibit free-radical chain reactions that lead to the formation of carboxylic acids. However, the compatibility of any additive with your specific experimental system must be validated.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity over time (confirmed by GC/HPLC) 1. Oxidation: Exposure to air.[1] 2. Self-condensation/Polymerization: Especially at elevated temperatures or in the presence of acid/base traces.1. Store under an inert atmosphere (Ar or N₂). Add a radical scavenger like BHT (e.g., 0.01-0.1%) if compatible with your application. 2. Store at low temperatures (2-8°C). Ensure storage containers are clean and free of acidic or basic residues.
Low yield in base-catalyzed reactions Aldol Condensation: Formation of dimers and higher-order oligomers.1. Use a non-nucleophilic base if possible. 2. Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low. 3. Optimize the reaction temperature; lower temperatures can disfavor the condensation reaction.
Formation of unexpected byproducts in acidic reactions 1. Acetal/Cyclic Ether Formation: Reaction with solvent (if alcoholic) or intramolecular cyclization. 2. Acid-catalyzed polymerization. 1. Use a dry, aprotic solvent. If an alcohol is necessary, consider protecting the aldehyde group first. 2. Use the mildest acidic catalyst possible and the lowest effective concentration. Monitor the reaction closely and quench it as soon as the desired conversion is reached.
Inconsistent analytical results (HPLC/GC) On-column degradation: The analytical conditions themselves might be causing degradation.1. For HPLC, ensure the mobile phase pH is neutral or slightly acidic and buffered. Avoid highly basic mobile phases. 2. For GC, ensure the inlet temperature is not excessively high, as this can cause thermal degradation. Derivatization of the aldehyde may be necessary in some cases.

Key Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing strategies to mitigate them. Below are the primary degradation pathways for this compound under acidic and basic conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathways involve the formation of acetals (if an alcohol is present) and intramolecular cyclization leading to the formation of cyclic ethers.

cluster_acid Acid-Catalyzed Degradation This compound This compound Protonated_Aldehyde Protonated This compound This compound->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + ROH - H⁺ Cyclic_Hemiacetal Cyclic Hemiacetal Protonated_Aldehyde->Cyclic_Hemiacetal Intramolecular Attack Acetal Acetal Hemiacetal->Acetal + ROH, H⁺ - H₂O Cyclic_Ether Substituted Tetrahydropyran Cyclic_Hemiacetal->Cyclic_Ether - H₂O, H⁺

Caption: Acid-catalyzed degradation of this compound.

Base-Catalyzed Degradation

In the presence of a base, this compound can undergo self-condensation via an aldol reaction, leading to dimers and potentially polymers.

cluster_base Base-Catalyzed Degradation 5-Phenylpentanal_1 This compound Enolate Enolate Anion 5-Phenylpentanal_1->Enolate + Base - H₂O Aldol_Adduct Aldol Adduct (Dimer) Enolate->Aldol_Adduct + this compound Enone α,β-Unsaturated Aldehyde (Dehydrated Dimer) Aldol_Adduct->Enone - H₂O Higher_Oligomers Higher Oligomers/ Polymers Enone->Higher_Oligomers Further Condensation

Caption: Base-catalyzed degradation of this compound.

Experimental Protocols

To assist in your stability studies, we provide the following detailed protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[2][3]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase before analysis.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Neutralization: After the specified time, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., Protocol 2). Aim for 5-20% degradation of the parent compound.[2]

Start Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Neutralize Neutralize Acid/Base Samples Stress_Conditions->Neutralize Analyze Analyze by HPLC/GC-MS Neutralize->Analyze End Identify Degradation Products and Validate Method Analyze->End

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[4][5]

Protocol 3: GC-MS Analysis of this compound and Impurities

Objective: To identify and quantify volatile and semi-volatile impurities and degradation products of this compound.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Sample Preparation:

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at an appropriate concentration.

References

  • Verma, A., & Singh, A. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs—A review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89.
  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 632-646.
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  • PubChem. (n.d.). Benzenepentanal. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Catalyst Performance in 5-Phenylpentanal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Phenylpentanal

This compound, also known as 5-phenylvaleraldehyde, is a key intermediate in organic synthesis. Its characteristic floral and aldehydic scent makes it a sought-after compound in the fragrance industry. Beyond its olfactory properties, the terminal aldehyde group and the phenyl ring provide versatile handles for further chemical modifications, rendering it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals. The efficient and selective synthesis of this compound is therefore a topic of significant interest in both academic and industrial research.

Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections lead to the most common routes for this compound synthesis:

  • Hydroformylation of 4-Phenyl-1-butene: This atom-economical approach involves the addition of a formyl group and a hydrogen atom across the double bond of 4-phenyl-1-butene. The primary challenge in this route is to control the regioselectivity to favor the formation of the linear aldehyde (this compound) over the branched isomer (2-methyl-4-phenylbutanal).

  • Oxidation of 5-Phenyl-1-pentanol: This route involves the selective oxidation of the primary alcohol, 5-phenyl-1-pentanol, to the corresponding aldehyde. The key consideration here is to prevent over-oxidation to the carboxylic acid and to employ reagents and catalysts that are efficient and environmentally benign.

This guide will delve into a comparative analysis of various catalytic systems employed in both of these synthetic strategies.

Part 1: Hydroformylation of 4-Phenyl-1-butene: A Head-to-Head Catalyst Comparison

Hydroformylation, or the "oxo" process, is one of the most important industrial applications of homogeneous catalysis. The choice of the metal center and the coordinating ligands is crucial in determining the activity and, most importantly, the regioselectivity of the reaction.

Rhodium-Based Catalysts: The Industry Standard for Selectivity

Rhodium complexes, particularly those modified with phosphine or phosphite ligands, are renowned for their high activity and exceptional selectivity towards linear aldehydes under mild reaction conditions.[1]

Mechanism of Rhodium-Catalyzed Hydroformylation: The generally accepted mechanism involves the formation of a rhodium-hydrido-carbonyl complex, which coordinates to the alkene. Migratory insertion of the alkene into the Rh-H bond can lead to either a linear or a branched alkyl-rhodium intermediate. Subsequent CO insertion and hydrogenolysis yield the aldehyde product and regenerate the catalyst. The steric and electronic properties of the phosphine ligands play a pivotal role in directing the regioselectivity towards the less sterically hindered linear product.

Experimental Protocol: Hydroformylation of 4-Phenyl-1-butene using a Rhodium-Phosphine Catalyst

Materials:

  • 4-Phenyl-1-butene

  • [Rh(acac)(CO)₂] (pre-catalyst)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a high-pressure autoclave reactor, dissolve [Rh(acac)(CO)₂] and the phosphine ligand (e.g., PPh₃ in a 1:10 Rh:P ratio) in anhydrous toluene.

  • Add the substrate, 4-phenyl-1-butene.

  • Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The product can be isolated and purified by distillation or column chromatography.

Cobalt-Based Catalysts: A Cost-Effective Alternative

Cobalt carbonyl complexes were the first generation of hydroformylation catalysts and remain in use due to the lower cost of cobalt compared to rhodium.[2] However, they typically require harsher reaction conditions (higher temperatures and pressures) and exhibit lower selectivity for the linear aldehyde.[2]

Mechanism of Cobalt-Catalyzed Hydroformylation: The active catalyst is cobalt tetracarbonyl hydride, HCo(CO)₄. The mechanism is similar to that of rhodium, but the smaller size of the cobalt center and the different electronic properties lead to lower regioselectivity.

Experimental Protocol: Hydroformylation of 4-Phenyl-1-butene using a Cobalt Catalyst

Materials:

  • 4-Phenyl-1-butene

  • Dicobalt octacarbonyl (Co₂(CO)₈) (pre-catalyst)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

Procedure:

  • In a high-pressure autoclave reactor, dissolve Co₂(CO)₈ in anhydrous toluene.

  • Add the substrate, 4-phenyl-1-butene.

  • Seal the reactor and purge several times with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to a high pressure (e.g., 100-200 bar).

  • Heat the reactor to a high temperature (e.g., 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by GC analysis.

  • After completion, cool the reactor and carefully vent the excess gas.

  • Isolate and purify the product as described for the rhodium-catalyzed reaction.

Performance Comparison: Rhodium vs. Cobalt
Catalyst SystemTemperature (°C)Pressure (bar)Linear:Branched Ratio (this compound : 2-Methyl-4-phenylbutanal)Yield (%)Reference
Rh/PPh₃ 80-12020-50>95:5High[1]
Co₂(CO)₈ 120-180100-200~80:20Moderate to High[2]

Note: The data presented are typical ranges and can vary depending on the specific ligand, solvent, and other reaction parameters.

Causality Behind Performance Differences: The superior performance of rhodium catalysts in terms of regioselectivity can be attributed to the larger atomic radius of rhodium and the ability to fine-tune the steric and electronic properties of the catalyst through ligand modification. The bulkier phosphine ligands on the rhodium center create a more sterically demanding environment, favoring the anti-Markovnikov addition of the hydride to the alkene, which leads to the linear aldehyde. In contrast, the less sterically hindered cobalt carbonyl catalyst allows for more competitive Markovnikov addition, resulting in a higher proportion of the branched isomer.

Part 2: Oxidation of 5-Phenyl-1-pentanol: A Survey of Catalytic and Stoichiometric Methods

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of methods are available, ranging from stoichiometric inorganic oxidants to catalytic systems.

Chromium-Based Reagents: The Classical Approach

Reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) have been traditionally used for the oxidation of primary alcohols to aldehydes.[3][4] They are effective but suffer from drawbacks such as the generation of toxic chromium waste and the need for stoichiometric amounts of the reagent.

Experimental Protocol: Oxidation of 5-Phenyl-1-pentanol using Pyridinium Dichromate (PDC)

Materials:

  • 5-Phenyl-1-pentanol

  • Pyridinium Dichromate (PDC)

  • Dichloromethane (DCM, anhydrous)

  • Celite®

Procedure:

  • To a stirred solution of 5-phenyl-1-pentanol in anhydrous DCM, add PDC in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Swern and Dess-Martin Oxidations: Milder Alternatives

The Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride) and the Dess-Martin periodinane (DMP) oxidation are popular modern methods that offer milder reaction conditions and avoid the use of heavy metals.[5][6]

Experimental Protocol: Oxidation of 5-Phenyl-1-pentanol using Dess-Martin Periodinane (DMP)

Materials:

  • 5-Phenyl-1-pentanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of 5-phenyl-1-pentanol in anhydrous DCM, add DMP in one portion at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Aerobic Oxidation: A Greener Approach

The use of stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as catalysts in combination with a co-oxidant like sodium hypochlorite (bleach) provides a greener and more economical method for the selective oxidation of primary alcohols.[7][8]

Experimental Protocol: TEMPO-Catalyzed Oxidation of 5-Phenyl-1-pentanol

Materials:

  • 5-Phenyl-1-pentanol

  • TEMPO

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 5-phenyl-1-pentanol and TEMPO in DCM.

  • Add an aqueous solution of KBr.

  • Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction vigorously until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Performance Comparison of Oxidation Methods
Oxidation MethodReagent/CatalystTypical Yield (%)Key AdvantagesKey Disadvantages
PDC Oxidation Pyridinium Dichromate80-95High yields, reliableToxic chromium waste, stoichiometric reagent
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N85-98Mild conditions, high yieldsFoul-smelling byproducts, requires low temperatures
Dess-Martin Oxidation Dess-Martin Periodinane90-98Mild conditions, high yields, no heavy metalsReagent is expensive and can be explosive
TEMPO Catalysis TEMPO/NaOCl85-95Catalytic, uses inexpensive oxidant, greenerPotential for halogenated byproducts

Part 3: Emerging Catalytic Systems: Organocatalysis and Biocatalysis

While traditional metal-based and stoichiometric oxidation methods are well-established, there is a growing interest in developing more sustainable and selective catalytic systems.

Organocatalysis: A Metal-Free Frontier

Organocatalysis, the use of small organic molecules as catalysts, offers an attractive alternative to metal-based systems. For the synthesis of this compound, an organocatalytic hydroacylation of 4-phenyl-1-butene could be envisioned using N-heterocyclic carbenes (NHCs) as catalysts.[9] This approach, while still in its developmental stages for this specific substrate, holds promise for a metal-free and atom-economical synthesis.

Biocatalysis: The Power of Enzymes

Enzymes, as highly selective and efficient catalysts, are gaining prominence in organic synthesis. For the synthesis of this compound, alcohol dehydrogenases (ADHs) can be employed for the selective oxidation of 5-phenyl-1-pentanol.[2][10][11] These enzymes operate under mild aqueous conditions and can exhibit excellent chemo- and regioselectivity.

Conceptual Biocatalytic Protocol: Oxidation of 5-Phenyl-1-pentanol using an Alcohol Dehydrogenase

Materials:

  • 5-Phenyl-1-pentanol

  • Alcohol Dehydrogenase (ADH)

  • NAD⁺ (cofactor)

  • Cofactor regeneration system (e.g., lactate dehydrogenase and pyruvate)

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

Procedure:

  • In a buffered aqueous solution, dissolve 5-phenyl-1-pentanol (often with a co-solvent to aid solubility).

  • Add the ADH, NAD⁺, and the components of the cofactor regeneration system.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract, concentrate, and purify the product.

Advantages of Biocatalysis:

  • High selectivity, often avoiding over-oxidation.

  • Mild reaction conditions (room temperature, neutral pH).

  • Environmentally friendly (aqueous media, biodegradable catalyst).

Challenges in Biocatalysis:

  • Enzyme stability and cost.

  • Substrate scope limitations.

  • Need for cofactor regeneration.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_hydroformylation Hydroformylation Route cluster_oxidation Oxidation Route 4-Phenyl-1-butene 4-Phenyl-1-butene 5-Phenylpentanal_H This compound 4-Phenyl-1-butene->5-Phenylpentanal_H Rh or Co catalyst + CO/H₂ Branched_Isomer 2-Methyl-4-phenylbutanal 4-Phenyl-1-butene->Branched_Isomer Side Product 5-Phenyl-1-pentanol 5-Phenyl-1-pentanol 5-Phenylpentanal_O This compound 5-Phenyl-1-pentanol->5-Phenylpentanal_O Oxidizing Agent (PDC, DMP, TEMPO, ADH) Carboxylic_Acid 5-Phenylpentanoic Acid 5-Phenylpentanal_O->Carboxylic_Acid Over-oxidation

Caption: Synthetic routes to this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through both hydroformylation of 4-phenyl-1-butene and oxidation of 5-phenyl-1-pentanol.

  • For hydroformylation , rhodium-based catalysts with phosphine ligands offer superior regioselectivity for the desired linear aldehyde under milder conditions compared to their cobalt counterparts, making them the preferred choice when high purity is paramount.

  • For the oxidation route , modern methods like Dess-Martin periodinane and TEMPO-catalyzed oxidation provide mild and efficient alternatives to traditional chromium-based reagents, with the added benefit of avoiding toxic heavy metal waste.

The emerging fields of organocatalysis and biocatalysis present exciting opportunities for developing even more sustainable and selective synthetic routes to this compound. Future research will likely focus on designing more active and robust organocatalysts for hydroacylation and on discovering and engineering novel alcohol dehydrogenases with broader substrate scopes and improved stability. The choice of the optimal catalyst and synthetic route will ultimately depend on the specific requirements of the application, including cost, desired purity, and environmental considerations.

References

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In-Silico Modeling and Comparative Analysis of 5-Phenylpentanal Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in-silico analysis of 5-Phenylpentanal, a fragrance ingredient with potential applications in other areas of chemical and pharmaceutical research. In the dynamic landscape of drug discovery and development, early assessment of a molecule's properties is paramount to de-risk projects and focus resources on the most promising candidates.[1] In-silico modeling offers a rapid and cost-effective approach to predict a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, thereby accelerating the research pipeline.

This document serves as a practical guide for researchers, scientists, and drug development professionals on how to leverage publicly available in-silico tools to characterize a molecule of interest. We will conduct a comparative analysis of this compound against Cinnamaldehyde, a structurally related and well-characterized α,β-unsaturated aromatic aldehyde. This comparison will highlight the predicted differences in their properties and showcase the utility of computational methods in early-stage research.

Introduction to the Molecules

This compound

This compound is an aromatic aldehyde with the chemical formula C₁₁H₁₄O.[2] It consists of a pentanal chain substituted with a phenyl group at the 5-position. While primarily used in the fragrance industry, its structural motifs are of interest in medicinal chemistry.

Cinnamaldehyde

Cinnamaldehyde (trans-Cinnamaldehyde) is a naturally occurring aromatic aldehyde and the primary component of cinnamon oil, responsible for its characteristic flavor and aroma.[3] Its chemical formula is C₉H₈O.[1] Cinnamaldehyde is extensively studied for its various biological activities and serves as an excellent benchmark for our in-silico comparison due to the availability of both computational and experimental data.[4]

In-Silico Modeling Workflow

The prediction of physicochemical and ADMET properties was conducted using a consensus approach, employing multiple freely accessible, web-based platforms. This strategy mitigates the biases of a single algorithm and provides a more robust predictive profile. The SMILES (Simplified Molecular Input Line Entry System) strings for each molecule were obtained from PubChem and used as the input for the following platforms:

  • This compound SMILES: C1=CC=C(C=C1)CCCCC=O[2]

  • Cinnamaldehyde SMILES: c1ccc(cc1)/C=C/C=O[1]

The selected platforms for this analysis were:

  • ADMETlab 2.0: A comprehensive platform for evaluating ADMET properties, physicochemical characteristics, and medicinal chemistry friendliness.[5]

  • SwissADME: A tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry parameters.[6]

  • ADMET-AI: A machine learning-based platform for predicting a wide range of ADMET properties.[7]

The following diagram illustrates the workflow employed in this study:

G cluster_input Input Molecules cluster_tools In-Silico Prediction Tools cluster_output Predicted Properties mol1 This compound SMILES: C1=CC=C(C=C1)CCCCC=O admetlab ADMETlab 2.0 mol1->admetlab swissadme SwissADME mol1->swissadme admetai ADMET-AI mol1->admetai mol2 Cinnamaldehyde SMILES: c1ccc(cc1)/C=C/C=O mol2->admetlab mol2->swissadme mol2->admetai physchem Physicochemical Properties admetlab->physchem adme ADME Profile admetlab->adme tox Toxicity Profile admetlab->tox swissadme->physchem swissadme->adme swissadme->tox admetai->physchem admetai->adme admetai->tox comparison Comparative Analysis physchem->comparison adme->comparison tox->comparison

Caption: In-silico property prediction workflow.

Comparative Analysis of Physicochemical Properties

The fundamental physicochemical properties of a molecule, such as molecular weight, lipophilicity (logP), and water solubility, are critical determinants of its pharmacokinetic behavior. The predicted values for this compound are compared with the predicted and experimental values for Cinnamaldehyde in the table below.

PropertyThis compound (Predicted)Cinnamaldehyde (Predicted)Cinnamaldehyde (Experimental)
Molecular Formula C₁₁H₁₄O[2]C₉H₈O[1]C₉H₈O[8]
Molecular Weight ( g/mol ) 162.23[2]132.16[1]132.16[8]
logP (Octanol/Water Partition Coefficient) 2.60 - 2.851.83 - 2.10~1.9[9]
Water Solubility Poor to LowLowSlightly soluble[8]
Topological Polar Surface Area (Ų) 17.07[2]17.07[1]N/A
Boiling Point (°C) ~250-260~248248[8]

Expert Insights: The higher molecular weight and predicted logP of this compound suggest it is more lipophilic and potentially less water-soluble than Cinnamaldehyde. The longer alkyl chain in this compound contributes to this increased lipophilicity. Both molecules share the same polar surface area due to the presence of the aldehyde functional group.

ADME Profile Comparison

The ADME profile dictates how a substance is processed by a living organism. Understanding these parameters is crucial for assessing the potential bioavailability and metabolic fate of a compound.

Absorption
ParameterThis compound (Predicted)Cinnamaldehyde (Predicted)
Human Intestinal Absorption (HIA) HighHigh
Caco-2 Permeability HighHigh
P-glycoprotein (P-gp) Substrate NoNo

Expert Insights: Both molecules are predicted to have high intestinal absorption and cell permeability, which is favorable for oral bioavailability. Neither is predicted to be a substrate of P-glycoprotein, an efflux pump that can limit the absorption of certain drugs.

Distribution
ParameterThis compound (Predicted)Cinnamaldehyde (Predicted)
Blood-Brain Barrier (BBB) Permeation YesYes
Plasma Protein Binding (PPB) Moderate to HighModerate

Expert Insights: The predicted ability of both compounds to cross the blood-brain barrier is noteworthy and warrants consideration in any potential therapeutic application. The higher lipophilicity of this compound may lead to a higher degree of plasma protein binding, which can affect its free concentration and distribution in tissues.

Metabolism

The metabolism of xenobiotics is primarily mediated by the cytochrome P450 (CYP) enzyme family. Inhibition of these enzymes can lead to drug-drug interactions.

ParameterThis compound (Predicted)Cinnamaldehyde (Predicted)
CYP1A2 Inhibitor NoNo
CYP2C9 Inhibitor YesNo
CYP2C19 Inhibitor NoNo
CYP2D6 Inhibitor YesNo
CYP3A4 Inhibitor YesNo

Expert Insights: this compound is predicted to be an inhibitor of several key CYP isoforms (CYP2C9, CYP2D6, and CYP3A4), which could lead to significant drug-drug interactions if co-administered with other drugs metabolized by these enzymes. In contrast, Cinnamaldehyde is predicted to have a lower potential for CYP-mediated interactions.

Excretion
ParameterThis compound (Predicted)Cinnamaldehyde (Predicted)
Total Clearance (log ml/min/kg) LowLow to Moderate

Expert Insights: Both compounds are predicted to have relatively low clearance, suggesting a longer half-life in the body.

Toxicity Profile Comparison

Early toxicity assessment is crucial to flag potential liabilities. The following table summarizes key predicted toxicity endpoints.

ParameterThis compound (Predicted)Cinnamaldehyde (Predicted)
AMES Mutagenicity Non-mutagenicNon-mutagenic
hERG (Human Ether-à-go-go-Related Gene) Inhibition Low riskLow risk
Skin Sensitization Potential sensitizerKnown sensitizer
Hepatotoxicity Low riskLow risk

Expert Insights: Both molecules are predicted to be non-mutagenic and have a low risk of hERG inhibition, which is a positive safety indicator. However, both are flagged as potential skin sensitizers, a known property of many aldehydes, including Cinnamaldehyde.[3]

Conclusion and Future Directions

This in-silico comparative analysis provides valuable preliminary insights into the physicochemical and ADMET properties of this compound, benchmarked against the well-characterized Cinnamaldehyde. The predictions suggest that this compound is a more lipophilic molecule with a higher potential for CYP-mediated drug-drug interactions. While both molecules show good predicted absorption, the potential for skin sensitization should be considered in any handling or application.

It is imperative to underscore that these in-silico predictions are not a substitute for experimental validation. The lack of comprehensive experimental data for this compound highlights the need for future in-vitro and in-vivo studies to confirm these computational findings. This guide serves as a foundational step, demonstrating how computational tools can effectively guide experimental design and prioritize research efforts in the early stages of drug discovery and chemical characterization.

References

  • Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzenepentanal | C11H14O | CID 561886 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-Oxo-5-phenylpentanal | C11H12O2 | CID 53818720 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cinnamaldehyde | C9H8O | CID 637511 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. (n.d.). Retrieved January 26, 2026, from [Link]

  • ADMET-AI. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) In Silico Evaluation of Cinnamaldehyde and Its Analogues as Potential Alpha-Glucosidase Inhibitors for Antidiabetic Therapy - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 26, 2026, from [Link]

  • General physicochemical properties of cinnamalydehyde. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cinnamaldehyde - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cinnamaldehyde - chemeurope.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • SwissADME. (n.d.). Retrieved January 26, 2026, from [Link]

  • SwissADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. (2023, January 16). Retrieved January 26, 2026, from [Link]

  • 9Y6 Ligand Summary Page - RCSB PDB. (n.d.). Retrieved January 26, 2026, from [Link]

  • lily pentanal mefranal (Givaudan) - The Good Scents Company. (n.d.). Retrieved January 26, 2026, from [Link]

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Safety Operating Guide

Mastering the Safe Handling of 5-Phenylpentanal: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and scientist, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. When working with reactive aldehydes like 5-Phenylpentanal, a comprehensive understanding of its hazard profile and the corresponding protective measures is not merely a procedural formality but a cornerstone of responsible research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), along with essential operational and disposal protocols, ensuring both the safety of laboratory personnel and the validity of your scientific endeavors.

Understanding the Hazard: The "Why" Behind the "What"

This compound, while a valuable compound in various synthetic applications, presents a distinct set of hazards that necessitate meticulous handling. Its aldehyde functional group contributes to its reactivity and potential biological effects. A thorough risk assessment is the foundational step in any safety protocol. The primary hazards associated with this compound and similar aldehydes are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes irritation upon direct contact with the skin.H315
Serious Eye Irritation Can cause significant irritation and potential damage to the eyes.H319
Respiratory Irritation Inhalation of vapors may lead to irritation of the respiratory tract.H335
Acute Oral Toxicity Harmful if ingested.H302
Skin Sensitization May provoke an allergic skin reaction upon repeated exposure.H317
Aquatic Hazard Toxic to aquatic life with long-lasting effects.H411

This data is synthesized from various safety data sheets for this compound and structurally related aldehydes.[1][2][3][4]

The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. For instance, skin and eye irritation often result from the aldehyde group reacting with proteins and other components of tissues. Respiratory irritation is a consequence of its volatility, allowing vapors to come into contact with the sensitive mucous membranes of the respiratory system. Understanding these mechanisms underscores the critical importance of an unbroken barrier between the chemical and the handler.

The Last Line of Defense: Selecting and Using Your Personal Protective Equipment

While engineering controls such as fume hoods are the primary means of exposure reduction, PPE serves as the essential final barrier. The selection of appropriate PPE is not a one-size-fits-all approach; it is a calculated decision based on the specific hazards of the chemical and the nature of the handling procedure.

The choice of gloves is paramount, as the hands are most likely to come into direct contact with this compound. Not all glove materials offer the same level of protection. For aldehydes, materials like butyl and neoprene rubber are generally recommended due to their high resistance to this class of chemicals.[5] While nitrile gloves are common in laboratory settings, their resistance to some aldehydes can be limited, and they are more suitable for incidental splash protection rather than prolonged immersion.[1][6]

Recommended Glove Types:

  • Butyl Rubber Gloves: Offer excellent protection against a wide range of aldehydes, ketones, and esters.[5]

  • Neoprene Gloves: Provide good resistance to aldehydes, acids, and caustics.[5]

  • Double Gloving: For enhanced protection, particularly during procedures with a higher risk of splashing or when handling larger quantities, wearing two pairs of gloves is a prudent measure. A common practice is to wear a thinner, disposable nitrile glove underneath a more robust butyl or neoprene glove.

Always inspect gloves for any signs of degradation or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them as hazardous waste.

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1][4]

  • Chemical Splash Goggles: These should fit snugly against the face to prevent any splashes from entering the eyes from the sides, top, or bottom.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is being quenched, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

A chemically resistant laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A long-sleeved lab coat, preferably made of a material with low permeability to chemicals, should be worn and fully fastened.

  • Chemical-Resistant Apron or Suit: For procedures involving larger quantities or a higher risk of significant splashes, a chemical-resistant apron or a full protective suit may be necessary.

To mitigate the risk of respiratory irritation from this compound vapors, all handling of this chemical should be conducted within a certified chemical fume hood.[1] In situations where a fume hood is not available or if there is a potential for exposure to exceed acceptable limits, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[7][8] If the chemical is present as an aerosol, a combination OV/P95 or OV/P100 cartridge should be used.[9][10]

  • Fit Testing: It is crucial that any individual required to wear a tight-fitting respirator undergoes a qualitative or quantitative fit test to ensure a proper seal.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the procedure performed in a certified fume hood? start->fume_hood small_scale Is it a small-scale procedure with low splash potential? fume_hood->small_scale Yes respirator Add NIOSH-approved respirator with Organic Vapor cartridges fume_hood->respirator No large_scale Is it a large-scale procedure or high splash potential? small_scale->large_scale No min_ppe Minimum PPE: - Butyl or Neoprene Gloves - Chemical Splash Goggles - Lab Coat small_scale->min_ppe Yes enhanced_ppe Enhanced PPE: - Double Gloves (Butyl/Neoprene) - Goggles & Face Shield - Chemical-Resistant Apron large_scale->enhanced_ppe Yes end Proceed with Caution min_ppe->end enhanced_ppe->end respirator->small_scale

PPE Selection Workflow for this compound
Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct application and removal. Cross-contamination during the doffing process is a common and preventable error. The following step-by-step procedures, adapted from CDC guidelines, should be strictly adhered to.[11][12]

  • Gown: Fully cover your torso from neck to knees and your arms to the end of your wrists. Fasten it securely at the back of the neck and waist.[11]

  • Mask or Respirator: Secure the ties or elastic bands at the middle of your head and neck. Fit the flexible band to the bridge of your nose. Ensure it is snug to your face and below your chin. If using a respirator, perform a fit-check.[11]

  • Goggles or Face Shield: Place this over your face and eyes and adjust for a secure and comfortable fit.[11]

  • Gloves: Don your gloves last. Extend the cuffs of the gloves to cover the wrist of the isolation gown.[11]

The principle here is to remove the most contaminated items first, turning them inside out as you do so.

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[11][13]

  • Goggles or Face Shield: Remove from the back by lifting the headband or earpieces. Avoid touching the front, which is contaminated.[11]

  • Gown: Unfasten the ties. Pull the gown away from your neck and shoulders, touching only the inside of the gown. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.[11][14]

  • Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.[11]

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[11]

Operational Plan: From Benchtop to Disposal

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Ground and bond containers when transferring material to prevent static discharge, which could be a source of ignition.[1]

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For minor spills (<100 mL) that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[15][16]

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in this guide, including respiratory protection if necessary.[15][17]

  • Contain and Absorb: Confine the spill using an absorbent material such as vermiculite, dry sand, or a commercial spill pillow.[17][18]

  • Neutralize (if applicable): For some aldehydes, specific neutralizers are available. Consult your institution's chemical hygiene plan for guidance.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[15][19]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.

  • Report: Report the incident to your laboratory supervisor and your institution's environmental health and safety department.

The following diagram outlines the general workflow for responding to a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs alert Alert personnel and evacuate immediate area spill->alert assess Assess the spill (Minor vs. Major) alert->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major don_ppe Don appropriate PPE minor_spill->don_ppe evacuate_lab Evacuate the laboratory major_spill->evacuate_lab contain Contain and absorb the spill don_ppe->contain collect Collect waste in a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate report_minor Report to Supervisor/EHS decontaminate->report_minor end Spill Response Complete report_minor->end contact_emergency Contact Emergency Response (e.g., EHS, Fire Dept.) evacuate_lab->contact_emergency contact_emergency->end

Chemical Spill Response Workflow
End of Life: Waste Disposal

Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility to protect the environment and public health.

  • Collection: Collect all waste this compound and solutions containing it in a dedicated, properly labeled hazardous waste container.[3][20] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[21]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible waste streams.

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department. Do not pour this compound down the drain.[21]

  • All disposable PPE (gloves, gowns, etc.), absorbent materials from spill cleanups, and any other solid materials contaminated with this compound must be collected as solid hazardous waste.[3][15]

  • Place these materials in a designated, labeled hazardous waste bag or container.

  • Dispose of this solid waste through your institution's hazardous waste program.

By adhering to these comprehensive guidelines, you can confidently handle this compound, ensuring a safe and productive research environment. Remember that safety is an ongoing commitment, and these protocols should be a living part of your laboratory's culture.

References

  • Safety Data Sheet 5-Phenylpentanoic acid. Meta-Sci.

  • OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration.

  • Sequence for Putting on Personal Protective Equipment (PPE). Centers for Disease Control and Prevention.

  • Phenylmethylpentanal | C12H16O | CID 108313. PubChem, National Institutes of Health.

  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.

  • Ansell Chemical Resistance Glove Chart. Ansell.

  • Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety, Syracuse University.

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.

  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety, Georgia Institute of Technology.

  • lily pentanal mefranal (Givaudan). The Good Scents Company.

  • NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • Chemical Spill Response. Augusta University.

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.

  • CDC Sequence for Donning and Doffing PPE. LSU NCBRT/ACE.

  • Donning & Doffing. Virginia Infection Prevention Training Center.

  • Chemical Hygiene Plan & Compliance. University of Tennessee, Knoxville.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves.

  • 3M Respirator Selection Guide. 3M.

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York.

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. East Carolina University.

  • Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. U.S. Department of Labor, Occupational Safety and Health Administration.

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches. U.S. Department of Health & Human Services.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • OSHA PEL: Guide to Workplace Safety Limits. TRADESAFE.

  • 2-Phenylpentanal | C11H14O | CID 14715228. PubChem, National Institutes of Health.

  • Chemicals. Microflex.

  • How to Remove Personal Protective Equipment (CDC Guide 1). Worksafetysupplier.com.

  • Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. Ansell.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.